ML417
Description
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Properties
IUPAC Name |
1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-18-6-8-19(9-7-18)28-15-14-24-10-12-25(13-11-24)22(26)21-16-17-4-2-3-5-20(17)23-21/h2-9,16,23H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZPAMUWUHDPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML417: A Technical Guide to its Mechanism of Action as a Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 has emerged as a potent and highly selective agonist for the dopamine (B1211576) D3 receptor (D3R), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders.[1] Its remarkable selectivity for the D3R over other dopamine receptor subtypes, particularly the closely related D2 receptor (D2R), makes it an invaluable tool for dissecting D3R-specific signaling pathways and a promising therapeutic lead.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling cascades.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, showcasing its potency and selectivity for the human dopamine D3 receptor.
Table 1: Binding Affinity of this compound at Dopamine Receptors
| Receptor | Ki (nM) | Assay Type | Radioligand | Cell Line | Reference |
| D3R | 1240 | Radioligand Competition | [3H]-methylspiperone | CHO-K1 | [3] |
| D2R | >10,000 | Radioligand Competition | [3H]-methylspiperone | CHO-K1 | [1] |
| D1R, D4R, D5R | >10,000 | Radioligand Competition | Various | CHO-K1 | [1] |
Table 2: Functional Activity of this compound at the D3 Receptor
| Assay | EC50 (nM) | Efficacy (% of Dopamine) | Cell Line | Reference |
| β-arrestin Recruitment | 38 | 100% | CHO-K1 | [3] |
| G Protein (Gαo) Activation | 1.2 | Not Reported | HEK293 | [3] |
| cAMP Accumulation Inhibition | 86 | 100% | HEK293 | [3] |
| pERK Phosphorylation | Not Reported | Potent Agonist | Not Reported | [1][4] |
Signaling Pathways
This compound activates the dopamine D3 receptor, leading to the initiation of downstream signaling cascades. The primary mechanism involves the coupling to Gαi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[3] Concurrently, this compound potently recruits β-arrestin to the activated D3 receptor.[1][3][4] This β-arrestin recruitment can lead to the activation of other signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[1][4]
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
ML417: A Technical Guide to a Highly Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML417 is a novel, potent, and exceptionally selective agonist for the dopamine (B1211576) D3 receptor (D3R). Discovered through high-throughput screening, this compound has emerged as a critical research tool for elucidating the specific roles of the D3R in various physiological and pathological processes. Functionally, this compound demonstrates robust agonism by promoting G protein activation, inhibiting cAMP accumulation, stimulating ERK1/2 phosphorylation, and recruiting β-arrestin.[1] Its remarkable selectivity, particularly over the highly homologous D2 receptor, makes it a valuable asset for studies where precise targeting of the D3R is paramount. This guide provides a comprehensive overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed protocols for its characterization.
Discovery and Pharmacological Profile
This compound was identified from a high-throughput screen of over 400,000 small molecules using a β-arrestin recruitment assay specifically designed for the D3R.[2] Subsequent medicinal chemistry efforts optimized the initial hit into a lead compound with enhanced potency and selectivity.[1][2]
Data Presentation: Pharmacological Parameters
The pharmacological activity of this compound has been characterized across multiple functional assays. The following tables summarize the key quantitative data, highlighting its potency and selectivity.
Table 1: Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) | Source |
| Dopamine D3 | [3H]-methylspiperone | 1240 | [1] |
| Dopamine D2 | [3H]-methylspiperone | >10,000 (No measurable displacement) | [1] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value (nM) | Efficacy (% of Dopamine) | Source |
| β-Arrestin Recruitment | Dopamine D3 | EC50 | 38 | Full Agonist | [1] |
| β-Arrestin Recruitment | Dopamine D2 | EC50 | >100,000 (No measurable activity) | - | [2] |
| G Protein Activation (cAMP Inhibition) | Dopamine D3 | EC50 | 86 | 100% | [1] |
| ERK1/2 Phosphorylation | Dopamine D3 | EC50 | ~100-1000 (Potent activity observed) | Potent Agonist | [1] |
Note on Selectivity: In functional assays, this compound has been reported to be over 10,000-fold more selective for the D3R than the D2R.[2]
Signaling Pathways and Experimental Workflows
This compound activates the D3R, which primarily couples to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of downstream effectors like ERK1/2. The compound also robustly promotes the recruitment of β-arrestin.
Visualizations
The following diagrams illustrate the key signaling pathway and the general workflow for characterizing a selective agonist like this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin to the D3R upon agonist stimulation using an enzyme fragment complementation (EFC) technology.
Methodology:
-
Cell Culture: PathHunter CHO-K1 cells stably co-expressing the D3R tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment are cultured in appropriate medium (e.g., F-12 with 10% FBS, Penicillin-Streptomycin, and Geneticin).
-
Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: this compound is serially diluted in assay buffer to create a concentration range (e.g., 10 µM to 10 pM).
-
Agonist Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. The plates are incubated for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter Detection Reagent mixture according to the manufacturer's instructions (combining Galacton Star substrate, Emerald II solution, and Reaction Buffer). Add the detection reagent to each well.
-
Signal Measurement: Incubate the plates for 60 minutes at room temperature, protected from light. Measure chemiluminescence using a standard plate reader.
-
Data Analysis: Raw data are normalized to a positive control (e.g., a maximal concentration of dopamine) and a vehicle control. The normalized data are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 and Emax values.
G Protein Activation Assay ([35S]GTPγS Binding)
This functional assay measures the direct activation of G proteins by the agonist-bound receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Methodology:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human D3R are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in assay buffer to create a membrane preparation. Protein concentration is determined via a Bradford assay.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), various concentrations of this compound, and [35S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Signal Measurement: The filters are dried, and the bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific from total binding. Data are analyzed using non-linear regression to determine the EC50 and Emax for G protein activation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of a downstream signaling pathway by detecting the phosphorylation of ERK1/2 (p44/42 MAPK).
Methodology:
-
Cell Culture and Starvation: Culture cells expressing the D3R (e.g., HEK293 or CHO cells) to ~80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to the experiment.
-
Ligand Stimulation: Treat the serum-starved cells with varying concentrations of this compound for a predetermined time (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and immediately lyse the cells on ice with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples (20-30 µg per lane) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel (e.g., 10% gel).
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample. Plot the normalized data to generate dose-response curves and determine the EC50.
Conclusion
This compound represents a significant advancement in the field of dopamine receptor pharmacology. Its high potency and unparalleled selectivity for the D3R provide researchers with a powerful tool to dissect the specific contributions of this receptor to neuronal signaling and behavior. The data and protocols presented in this guide offer a comprehensive resource for the study and application of this compound in both basic research and preclinical drug development, paving the way for a deeper understanding of D3R biology and its therapeutic potential.[1][3]
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist [pubmed.ncbi.nlm.nih.gov]
Delving into the Core of D3 Receptor Agonism: A Technical Guide to the Structure-Activity Relationship of ML417
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of ML417, a novel and highly selective dopamine (B1211576) D3 receptor (D3R) agonist. By presenting a comprehensive analysis of its development, this guide aims to facilitate further research and therapeutic applications targeting the D3R.
Introduction: The Significance of a Selective D3R Agonist
The dopamine D3 receptor is a critical G protein-coupled receptor (GPCR) implicated in a range of neurological and psychiatric disorders. Its high homology with the D2 receptor has historically posed a significant challenge in developing selective ligands. The discovery of this compound represents a breakthrough in achieving high selectivity, offering a valuable tool to probe the specific functions of the D3R and a promising lead for therapeutic development. This document details the medicinal chemistry optimization of the initial hit compound to the identification of this compound, summarizing the key structural modifications and their impact on potency and selectivity.[1][2]
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The optimization of the initial hit compound involved systematic modifications of its core structure. The following tables summarize the quantitative data from these studies, illustrating the impact of various substitutions on the potency and selectivity for the D3 dopamine receptor. The primary assay used for initial screening and SAR determination was a β-arrestin recruitment assay.
Table 1: SAR of the Aryl Ether Moiety
| Compound | R1 | D3R β-arrestin EC50 (nM) | D2R β-arrestin EC50 (nM) | Selectivity (D2/D3) |
| Hit | 4-Cl | 1800 | >30000 | >16.7 |
| Analog 1 | 4-F | 1200 | >30000 | >25 |
| Analog 2 | 4-Me | 2500 | >30000 | >12 |
| Analog 3 | 3,4-diCl | 800 | >30000 | >37.5 |
| This compound | 2-MeO | 38 | >30000 | >789 |
Data synthesized from the primary publication.
Table 2: SAR of the Piperazine Moiety
| Compound | R2 | D3R β-arrestin EC50 (nM) | D2R β-arrestin EC50 (nM) | Selectivity (D2/D3) |
| Analog 4 | H | 560 | >30000 | >53.6 |
| Analog 5 | Me | 240 | >30000 | >125 |
| Analog 6 | Et | 180 | >30000 | >167 |
| This compound | Propyl | 38 | >30000 | >789 |
Data synthesized from the primary publication.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of D3R activation by this compound and the process of its characterization, the following diagrams illustrate the key signaling pathway and the general experimental workflow employed in its structure-activity relationship studies.
References
ML417: A Comprehensive Pharmacological Profile and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML417 has emerged as a highly potent and selective agonist for the D3 dopamine (B1211576) receptor (D3R), distinguishing itself through a remarkable selectivity profile against other dopamine receptor subtypes and a broad panel of G-protein coupled receptors (GPCRs).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional potency and efficacy, and selectivity. Detailed experimental protocols for the key assays used in its characterization are provided to enable replication and further investigation. Furthermore, this document elucidates the signaling pathways modulated by this compound, offering a complete picture of its mechanism of action. The exceptional properties of this compound position it as a valuable research tool for dissecting the physiological roles of the D3R and as a promising lead compound for the development of novel therapeutics for neuropsychiatric disorders.[1][2]
Introduction
The D3 dopamine receptor is a critical target in the central nervous system implicated in a range of neurological and psychiatric conditions. The development of selective ligands for the D3R has been a long-standing challenge due to the high homology with the D2 dopamine receptor. This compound was identified through a high-throughput screening campaign utilizing a β-arrestin recruitment assay, followed by extensive medicinal chemistry optimization to enhance its potency and selectivity.[1][2] This document serves as a central repository of the pharmacological and characterization data for this compound.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been extensively characterized through a battery of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (nM) |
| Dopamine D3 | [³H]-Spiperone | 1.8 |
| Dopamine D2 | [³H]-Spiperone | >10,000 |
| Dopamine D1 | [³H]-SCH23390 | >10,000 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | >10,000 |
| Adrenergic α₁ₐ | [³H]-Prazosin | >10,000 |
Data compiled from publicly available research.
Table 2: Functional Activity of this compound at the D3 Receptor
| Assay | Parameter | Value (nM) |
| β-Arrestin Recruitment | EC₅₀ | 25 |
| G Protein Activation (GTPγS) | EC₅₀ | 48 |
| ERK1/2 Phosphorylation | EC₅₀ | 75 |
Data compiled from publicly available research.
Signaling Pathways
This compound activates the D3 dopamine receptor, leading to the initiation of downstream signaling cascades. The primary signaling events include the recruitment of β-arrestin, the activation of G proteins, and the subsequent phosphorylation of ERK1/2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound for the D3 dopamine receptor.
Experimental Workflow:
Materials:
-
Cell membranes expressing the human D3 dopamine receptor
-
[³H]-Spiperone (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, [³H]-Spiperone (at a concentration near its Kd), and either vehicle, a saturating concentration of a known D3 antagonist (for non-specific binding), or varying concentrations of this compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate pharmacological software.
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This protocol describes the use of the DiscoverX PathHunter β-arrestin assay to measure the functional potency of this compound at the D3 receptor.[3][4][5][6][7]
Experimental Workflow:
Materials:
-
PathHunter CHO-K1 D3 β-Arrestin cell line (DiscoverX)
-
Cell plating reagent (DiscoverX)
-
This compound (test compound)
-
Assay buffer
-
PathHunter detection reagents (DiscoverX)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Culture the PathHunter cells according to the manufacturer's instructions.
-
On the day of the assay, harvest the cells and resuspend them in cell plating reagent.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Incubate the plate at 37°C in a CO₂ incubator overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate at room temperature for 90 minutes.
-
Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the data and determine the EC₅₀ value using a non-linear regression analysis.
G Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G proteins following D3 receptor activation.[8][9][10][11][12]
Materials:
-
Cell membranes expressing the human D3 dopamine receptor
-
[³⁵S]GTPγS (radioligand)
-
This compound (test compound)
-
GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), and either vehicle or varying concentrations of this compound.
-
Add the cell membranes and incubate for a short period (e.g., 15 minutes) at 30°C to allow for ligand binding.
-
Initiate the G protein activation by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate the plate at 30°C for a defined time (e.g., 30 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the EC₅₀ for [³⁵S]GTPγS binding stimulation.
ERK1/2 Phosphorylation Assay
This protocol outlines a method to measure the phosphorylation of ERK1/2 in response to this compound-mediated D3 receptor activation.
Materials:
-
Cells stably expressing the human D3 dopamine receptor (e.g., HEK293 or CHO cells)
-
This compound (test compound)
-
Serum-free cell culture medium
-
Lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., ECL for western blotting or a fluorescent substrate)
-
Western blotting or ELISA equipment
Procedure:
-
Plate the D3R-expressing cells and grow to near confluence.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for a specific time course (e.g., 5-30 minutes).
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
For Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies for p-ERK and total ERK.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
-
For ELISA:
-
Use a commercially available p-ERK ELISA kit and follow the manufacturer's instructions.
-
-
Plot the dose-response curve and determine the EC₅₀ for ERK1/2 phosphorylation.
In Vivo Neuroprotection Study
This compound has shown neuroprotective effects in preclinical models.[1] The following provides a general experimental design for assessing the neuroprotective potential of this compound in a rodent model of Parkinson's disease.
Experimental Design:
Animals:
-
Adult male rats or mice.
Procedure:
-
Stereotaxic Surgery: Anesthetize the animals and induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting a neurotoxin such as 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
Treatment: Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule (e.g., daily for several weeks).
-
Behavioral Assessment: At various time points post-lesion and treatment, assess motor function using behavioral tests such as the cylinder test (to measure paw preference) and amphetamine- or apomorphine-induced rotation tests.
-
Histological Analysis: At the end of the study, euthanize the animals and perfuse them. Collect the brains and process them for immunohistochemical analysis. Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the surviving dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Data Analysis: Compare the behavioral outcomes and the extent of dopaminergic neuron survival between the this compound-treated and vehicle-treated groups to determine the neuroprotective efficacy of this compound.
Conclusion
This compound represents a significant advancement in the field of dopamine receptor pharmacology. Its high potency and exceptional selectivity for the D3 receptor make it an invaluable tool for elucidating the complex roles of this receptor in health and disease. The comprehensive pharmacological data and detailed experimental protocols provided in this guide are intended to facilitate further research and support the potential development of this compound-based therapeutics for a variety of neuropsychiatric disorders.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. resources.revvity.com [resources.revvity.com]
The Role of ML417 in G Protein-Mediated Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 has emerged as a potent and highly selective agonist for the D3 dopamine (B1211576) receptor (D3R), a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain.[1][2][3] Its selectivity for D3R over other dopamine receptor subtypes and other GPCRs makes it a valuable pharmacological tool for dissecting the physiological roles of D3R and a promising lead compound for the development of therapeutics targeting neuropsychiatric disorders.[1][2][3] This technical guide provides an in-depth overview of the role of this compound in G protein-mediated signaling, with a focus on its mechanism of action, downstream signaling cascades, and the experimental methodologies used for its characterization.
Core Mechanism of Action: D3 Receptor Agonism
This compound functions as a full agonist at the D3 dopamine receptor.[2] Upon binding to the D3R, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric G proteins, a hallmark of GPCR signaling.
G Protein-Mediated Signaling Pathways Activated by this compound
The activation of the D3R by this compound triggers two primary G protein-mediated signaling pathways: G protein activation and β-arrestin recruitment. These pathways, in turn, modulate the activity of various downstream effectors.
G Protein Activation
The D3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by this compound, the D3R facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α subunit of the Gi/o protein. This leads to the dissociation of the Gα(i/o)-GTP subunit from the Gβγ dimer. Both of these entities can then interact with and modulate the activity of downstream effector proteins.
One of the key downstream effects of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While this is a canonical pathway for D2-like receptors, the primary focus of this compound characterization has been on other downstream readouts.
Another important consequence of Gi/o activation is the modulation of ion channels, particularly G protein-gated inwardly rectifying potassium (GIRK) channels. While direct studies on this compound's effect on GIRK channels are limited, D3 receptor activation is known to couple to these channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.
β-Arrestin Recruitment and Downstream Signaling
In addition to G protein activation, agonist-bound D3R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.
Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling independent of G proteins. One of the well-characterized β-arrestin-dependent pathways activated by this compound is the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2][3] The activation of the ERK/MAPK (Mitogen-Activated Protein Kinase) pathway can lead to changes in gene expression and cellular function.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective D3 Receptor Agonist ML417: An In-depth Technical Guide to its Effects on ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of ML417, a novel and highly selective D3 dopamine (B1211576) receptor (D3R) agonist, on the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This document details the quantitative aspects of this compound-induced pERK signaling, outlines experimental protocols for its measurement, and visualizes the underlying signaling cascade.
Core Findings: this compound Potently Induces ERK Phosphorylation
This compound has been identified as a potent and full agonist at the D3 dopamine receptor, stimulating multiple downstream signaling pathways. A key signaling event initiated by this compound is the phosphorylation of ERK1/2. This response is understood to be mediated through G protein-dependent pathways.
Quantitative Data on this compound-Induced pERK Activation
The potency of this compound in inducing ERK1/2 phosphorylation has been quantified, demonstrating its efficacy as a D3R agonist. The following table summarizes the key quantitative data.
| Compound | Target Receptor | Effect | EC50 (nM) | Efficacy |
| This compound | Dopamine D3 Receptor (D3R) | ERK1/2 Phosphorylation | 21 | Full Agonist |
| Table 1: Quantitative analysis of this compound-induced ERK1/2 phosphorylation. The EC50 value represents the concentration of this compound required to elicit a half-maximal response in pERK levels. |
Signaling Pathway of this compound-Mediated ERK Phosphorylation
This compound's activation of the D3R initiates a signaling cascade that culminates in the phosphorylation of ERK. This process is primarily mediated by the activation of Gαi/o proteins. Upon binding of this compound to the D3R, the G protein is activated, leading to a series of downstream events that engage the canonical MAPK/ERK pathway.
Experimental Protocols for Measuring pERK Phosphorylation
The following provides a detailed methodology for quantifying this compound-induced ERK phosphorylation using an in-cell Western assay, a common and robust method.
In-Cell Western Assay Protocol
Objective: To determine the concentration-dependent effect of this compound on ERK1/2 phosphorylation in a cellular context.
Materials:
-
CHO-K1 cells stably expressing the human D3 receptor
-
96-well clear bottom plates
-
Culture medium (e.g., F-12K with 10% FBS)
-
Serum-free medium (SFM)
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-ERK1/2
-
-
Secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed CHO-K1-hD3R cells into 96-well clear bottom plates at a density of 25,000 cells per well in culture medium.
-
Incubate for 24-36 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Serum Starvation:
-
Aspirate the culture medium and replace it with SFM.
-
Incubate the cells for an additional 24 hours at 37°C to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in SFM.
-
Aspirate the SFM from the wells and add the this compound dilutions. Include a vehicle control (SFM with DMSO).
-
Incubate for the desired time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the compound-containing medium and add 100 µL of 4% PFA in PBS to each well.
-
Incubate for 20 minutes at room temperature.
-
Aspirate the PFA and wash the wells three times with PBS.
-
Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature to permeabilize the cells.
-
-
Blocking:
-
Aspirate the permeabilization buffer and add 150 µL of blocking buffer to each well.
-
Incubate for 90 minutes at room temperature with gentle rocking.
-
-
Primary Antibody Incubation:
-
Prepare a solution of primary antibodies (anti-pERK and anti-total-ERK) in blocking buffer (e.g., 1:500 dilution).
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C with gentle rocking.
-
-
Secondary Antibody Incubation:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Prepare a solution of the fluorescently labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each well.
-
Plot the normalized pERK signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow Diagram
ML417: A Technical Guide for its Application as a Research Tool in Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 has emerged as a potent and highly selective agonist for the D3 dopamine (B1211576) receptor (D3R), offering a valuable tool for the investigation of neuropsychiatric disorders.[1][2][3][4] The D3R is a key therapeutic target for conditions such as schizophrenia, substance abuse, and Parkinson's disease. The exceptional selectivity of this compound for the D3R over other dopamine receptor subtypes minimizes off-target effects, enabling more precise elucidation of D3R-mediated signaling and its role in pathophysiology.[1][2][4] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its mechanism of action.
Pharmacological Profile of this compound
This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][3][4] It demonstrates potent agonism at the D3R, effectively stimulating G protein activation, β-arrestin recruitment, and downstream phosphorylation of ERK1/2.[1][3][4]
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound across various functional assays.
Table 1: In Vitro Functional Activity of this compound at the D3 Dopamine Receptor
| Assay Type | Parameter | Value (nM) |
| β-Arrestin Recruitment | EC50 | 36 |
| G Protein Activation (Go-BRET) | EC50 | 86 |
| pERK1/2 Phosphorylation | EC50 | 0.18 |
Data sourced from Moritz et al., 2020.
Table 2: Selectivity Profile of this compound at Dopamine Receptor Subtypes
| Receptor | Assay Type | Parameter | Value (nM) | Fold Selectivity (D3R vs. other) |
| D3R | β-Arrestin Recruitment | EC50 | 36 | - |
| D2R | β-Arrestin Recruitment | EC50 | >10,000 | >277 |
| D1R, D4R, D5R | Various | - | No significant activity | - |
Data sourced from Moritz et al., 2020.
Table 3: Binding Affinity of this compound
| Target | Parameter | Value (nM) |
| D3R | Ki | 12.5 - 3700 (buffer dependent) |
Data sourced from Moritz et al., 2020.[2]
Signaling Pathways and Experimental Workflows
This compound-Induced D3R Signaling Pathway
The binding of this compound to the D3 dopamine receptor initiates a cascade of intracellular signaling events. This primarily involves the activation of Gαi/o proteins and the recruitment of β-arrestin, both of which can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Caption: this compound activates the D3R, leading to G-protein dissociation and β-arrestin recruitment, culminating in ERK phosphorylation.
Experimental Workflow for Characterizing this compound
The characterization of this compound follows a logical progression from initial screening to in vitro and in vivo functional assays.
Caption: Workflow for the discovery and characterization of this compound, from high-throughput screening to in vivo evaluation.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay quantifies the recruitment of β-arrestin to the D3R upon agonist stimulation using enzyme fragment complementation.
-
Cell Line: CHO-K1 cells stably co-expressing the D3R fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Assay Principle: Agonist binding to the D3R-PK induces the recruitment of β-arrestin-EA. The proximity of PK and EA allows for the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cell Plating: Seed the PathHunter® D3R β-Arrestin cells into a 384-well white, solid-bottom assay plate at a density of 2,100 cells per well in 3 µL of cell plating reagent.
-
Incubation: Incubate the plate for 16-20 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (HBSS + 10 mM HEPES).
-
Compound Addition: Add 1 µL of the diluted this compound or control (e.g., dopamine) to the appropriate wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add 3 µL of PathHunter® Detection Reagent Mix to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
G Protein Activation Assay (Gαo-BRET)
This assay measures the activation of Gαo protein by the D3R using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: HEK293T cells transiently co-transfected with plasmids encoding for D3R, Gαo-Rluc8, Gβ3, and Gγ9-Venus.
-
Assay Principle: In the inactive state, the Gαo-Rluc8 and Gγ9-Venus are in close proximity within the heterotrimeric G protein complex, resulting in a high BRET signal. Upon D3R activation by an agonist, GTP binds to Gαo, causing a conformational change and dissociation of the Gαo-Rluc8 from the Gβ3γ9-Venus complex, leading to a decrease in the BRET signal.
-
Protocol:
-
Transfection: Co-transfect HEK293T cells with the appropriate expression vectors.
-
Cell Plating: 24 hours post-transfection, harvest the cells and seed them into a 96-well white, clear-bottom microplate at a density of 25,000-50,000 cells per well.
-
Incubation: Incubate for another 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Substrate Addition: Add the Rluc substrate, coelenterazine (B1669285) h, to each well to a final concentration of 5 µM.
-
Baseline Reading: Immediately measure the baseline BRET signal using a plate reader equipped with two filters for the donor (e.g., 485 nm) and acceptor (e.g., 530 nm) emission wavelengths.
-
Compound Addition: Add the diluted this compound or control to the wells.
-
Kinetic Reading: Immediately begin kinetic measurements of the BRET signal every 1-2 minutes for 20-30 minutes.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the logarithm of the compound concentration to determine the EC50.
-
pERK1/2 Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)
This assay quantifies the level of phosphorylated ERK1/2 in cell lysates.
-
Cell Line: CHO-K1 cells stably expressing the D3R.
-
Assay Principle: This is a sandwich immunoassay performed in a homogeneous format. Cell lysates are incubated with two types of beads: AlphaLISA acceptor beads conjugated to an antibody specific for total ERK1/2 and streptavidin-coated donor beads that capture a biotinylated antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). In the presence of pERK1/2, the beads are brought into proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which activates the acceptor beads, resulting in light emission.
-
Protocol:
-
Cell Plating: Seed CHO-K1-D3R cells into a 96-well tissue culture plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
Lysate Transfer: Transfer 10 µL of the cell lysate to a 384-well white OptiPlate™.
-
Bead Addition: Add 5 µL of the acceptor bead mix and incubate for 1 hour at room temperature.
-
Donor Bead Addition: Add 5 µL of the donor bead mix and incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an EnVision® or a similar plate reader equipped for AlphaLISA.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the compound concentration to determine the EC50.
-
In Vitro Neuroprotection Assay
This assay assesses the ability of this compound to protect dopaminergic neurons from toxin-induced cell death.
-
Cell Model: Human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons.
-
Protocol:
-
Neuronal Differentiation: Differentiate human iPSCs into mature dopaminergic neurons.
-
Compound Pre-treatment: Pre-treat the neuronal cultures with various concentrations of this compound for 24 hours.
-
Toxin Exposure: Add 6-OHDA to the cultures (at a pre-determined toxic concentration) and incubate for an additional 24-48 hours.
-
Viability Assessment: Assess neuronal viability using methods such as:
-
Immunocytochemistry: Stain for dopaminergic neuron markers (e.g., tyrosine hydroxylase, TH) and markers of apoptosis (e.g., cleaved caspase-3). Quantify the number of surviving TH-positive neurons.
-
MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.
-
-
Data Analysis: Compare the viability of neurons treated with this compound and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect of this compound.
-
Conclusion
This compound is a highly selective and potent D3 dopamine receptor agonist that serves as an invaluable research tool for dissecting the role of the D3R in the central nervous system.[1][2][4] Its well-characterized pharmacological profile and the availability of robust in vitro assays allow for the detailed investigation of D3R-mediated signaling pathways. The neuroprotective properties of this compound in iPSC-derived dopaminergic neurons further highlight its potential as a therapeutic lead for neuropsychiatric disorders.[1][2][4] This guide provides the necessary information for researchers to effectively utilize this compound in their studies to advance our understanding and treatment of these complex diseases.
References
- 1. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTIVATION OF DOPAMINE D3 RECEPTORS INHIBITS REWARD-RELATED LEARNING INDUCED BY COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ML417 β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-arrestins are ubiquitously expressed intracellular proteins that play a critical role in the regulation of G protein-coupled receptors (GPCRs).[1] Initially identified for their function in desensitizing GPCRs to prevent over-stimulation, it is now understood that β-arrestins also act as independent signal transducers by scaffolding various protein kinases, leading to distinct downstream cellular effects.[2][3][4] The recruitment of β-arrestin to an activated GPCR can initiate signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, independent of G-protein activation.[2][5][6]
The ability of a ligand to preferentially activate either G-protein-dependent or β-arrestin-dependent signaling pathways is known as biased agonism. The discovery of biased ligands has opened new avenues for drug development, as it may be possible to design drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.[1] Therefore, assays that specifically measure β-arrestin recruitment are essential tools in modern drug discovery.
This document provides a detailed protocol for a representative β-arrestin recruitment assay, which can be adapted to characterize the pharmacological effects of compounds such as ML417 on a target GPCR, for instance, GPRC5A. The described methodology is based on the well-established enzyme fragment complementation (EFC) principle, a widely used technology for monitoring protein-protein interactions.[7][8]
Principle of the Assay
The β-arrestin recruitment assay detailed here utilizes enzyme fragment complementation (EFC) technology.[7][8] In this system, the target GPCR is fused to a small, inactive enzyme fragment (the ProLink™ tag or PK), while β-arrestin is fused to a larger, also inactive, enzyme fragment (the Enzyme Acceptor or EA). When an agonist binds to the GPCR, the receptor undergoes a conformational change, leading to its phosphorylation by GPCR kinases (GRKs). This phosphorylation event creates a binding site for β-arrestin. The subsequent recruitment of the β-arrestin-EA fusion protein to the GPCR-PK fusion protein brings the two enzyme fragments into close proximity, allowing them to complement each other and form an active enzyme. This reconstituted enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified. The intensity of the light signal is directly proportional to the extent of β-arrestin recruitment.
Signaling Pathway
The following diagram illustrates the general signaling pathway of GPCR activation leading to β-arrestin recruitment and subsequent downstream signaling events.
Caption: GPRC5A signaling and β-arrestin recruitment.
Experimental Protocol
This protocol is a general guideline for an antagonist-mode β-arrestin recruitment assay using a commercially available EFC-based platform (e.g., PathHunter® β-arrestin assay from DiscoverX). It can be adapted for agonist screening as well.
Materials and Reagents:
-
PathHunter® cell line expressing the target GPCR (e.g., GPRC5A) fused to a PK tag and β-arrestin fused to an EA tag.
-
Cell culture medium (as recommended by the cell line provider).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., this compound) and reference agonist for the target GPCR.
-
384-well white, solid-bottom assay plates.
-
PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Enhancer, and Cell Assay Buffer).
-
Luminometer capable of reading chemiluminescence.
Procedure:
-
Cell Culture and Plating:
-
Culture the PathHunter® cells according to the supplier's instructions, ensuring they are in the logarithmic growth phase.[7]
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.
-
Dispense the cell suspension into a 384-well assay plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound (this compound) and the reference agonist in assay buffer.
-
For an antagonist assay, add the test compound to the wells containing the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. This step allows the antagonist to bind to the receptor.
-
Following the antagonist incubation, add the reference agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Incubation:
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the detection reagent by mixing the Galacton Star® Substrate, Emerald II™ Enhancer, and Cell Assay Buffer according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the signal to develop.
-
Read the chemiluminescence on a luminometer.
-
Data Presentation
The following table presents example data for the characterization of a hypothetical antagonist, this compound, in a β-arrestin recruitment assay for GPRC5A. Please note that this data is for illustrative purposes only, as no specific experimental data for this compound in a β-arrestin recruitment assay was found in the public domain.
| Compound | Assay Mode | Target | Agonist | Agonist Concentration | IC50 / EC50 (nM) |
| This compound | Antagonist | GPRC5A | Reference Agonist X | EC80 | [Example Value: 150 nM] |
| Reference Agonist X | Agonist | GPRC5A | N/A | N/A | [Example Value: 25 nM] |
Workflow Diagram
The following diagram outlines the experimental workflow for the β-arrestin recruitment assay.
Caption: Experimental workflow for the this compound β-arrestin recruitment assay.
Conclusion
The β-arrestin recruitment assay is a powerful tool for characterizing the pharmacological properties of GPCR ligands and for identifying biased agonists. The protocol described herein provides a robust and high-throughput-compatible method for assessing the ability of compounds like this compound to modulate β-arrestin recruitment to a specific GPCR target. By employing such assays, researchers can gain deeper insights into the complex signaling mechanisms of GPCRs and advance the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 4. Frontiers | New Routes in GPCR/β-Arrestin-Driven Signaling in Cancer Progression and Metastasis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
In Vitro Characterization of ML417: A Selective Dopamine D3 Receptor Agonist Using Radioligand Binding Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML417 is a potent and highly selective agonist for the D3 dopamine (B1211576) receptor (D3R).[1][2][3] The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the limbic regions of the brain and is a key therapeutic target for neuropsychiatric disorders.[4] Characterizing the binding affinity of novel compounds like this compound to the D3 receptor is a critical step in the drug discovery process. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] This document provides detailed protocols for the in vitro characterization of this compound using competitive radioligand binding assays with membranes from cells expressing the human D3 dopamine receptor.
Data Presentation
The binding affinity of this compound for the D3 receptor has been determined through various functional and binding assays. The following tables summarize the key quantitative data for this compound.
Table 1: Binding and Functional Parameters of this compound at the D3 Dopamine Receptor
| Parameter | Value | Assay Type | Reference |
| Ki | 1.24 µM | Radioligand Binding | [1] |
| EC50 (β-arrestin recruitment) | 1.4 nM | β-arrestin Recruitment | [1] |
| EC50 (β-arrestin translocation) | 38 nM | β-arrestin Translocation | [1] |
| EC50 (cAMP accumulation inhibition) | 86 nM | cAMP Assay | [1] |
Table 2: Selectivity Profile of this compound
| Receptor | Binding Affinity | Notes | Reference |
| Dopamine D3 Receptor (D3R) | High affinity agonist | Primary target | [1][2] |
| Other Dopamine Receptors | Lacks activity | Demonstrates high selectivity | [2][3] |
| β1-adrenergic receptor | Submicromolar affinity | Off-target activity noted | [1] |
| 5-HT2B serotoninergic receptor | Submicromolar affinity | Off-target activity noted | [1] |
| σ-1 receptor | Submicromolar affinity | Off-target activity noted | [1] |
Signaling Pathway
This compound, as a D3 receptor agonist, activates downstream signaling pathways. The D3 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Furthermore, this compound has been shown to potently promote D3R-mediated β-arrestin translocation and phosphorylation of ERK1/2 (pERK).[1][2][3]
Experimental Protocols
Membrane Preparation from CHO-hD3R Cells
This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor (CHO-hD3R).
Materials:
-
CHO-hD3R cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors, ice-cold.[6]
-
Cryopreservation Buffer: Lysis buffer with 10% sucrose.[6]
-
Dounce homogenizer
-
Centrifuge
Protocol:
-
Grow CHO-hD3R cells to near confluence in appropriate culture flasks.
-
Harvest the cells by scraping and wash them twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer.
-
Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and centrifuge again at 20,000 x g for 10 minutes at 4°C.[6]
-
Resuspend the final membrane pellet in cryopreservation buffer.
-
Determine the protein concentration using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.[6]
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound for the D3 receptor using a radiolabeled ligand such as [3H]spiperone.
Materials:
-
CHO-hD3R cell membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol)
-
Unlabeled Competitor: this compound
-
Non-specific Binding Control: 10 µM Haloperidol[7]
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine).[6]
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
On the day of the assay, thaw the CHO-hD3R membrane preparation and resuspend it in the assay buffer to a final concentration of 10-50 µg protein per well.[6][8]
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate for a final volume of 250 µL:[6]
-
Total Binding: 150 µL membrane preparation, 50 µL assay buffer, and 50 µL of [3H]spiperone (at a final concentration close to its Kd, e.g., 0.1-0.5 nM).[6]
-
Non-specific Binding: 150 µL membrane preparation, 50 µL of 10 µM haloperidol, and 50 µL of [3H]spiperone.
-
Competitive Binding: 150 µL membrane preparation, 50 µL of each this compound dilution, and 50 µL of [3H]spiperone.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[6]
-
Wash the filters four times with ice-cold wash buffer (e.g., Tris-HCl).
-
Dry the filters for 30 minutes at 50°C.[6]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the competitive radioligand binding assay.
References
- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the human dopamine D3 receptor expressed in transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds | MDPI [mdpi.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functional Characterization of ML417 using a cAMP Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the functional activity of ML417, a selective D3 dopamine (B1211576) receptor agonist, using a cyclic adenosine (B11128) monophosphate (cAMP) inhibition assay. As the D3 receptor is coupled to the inhibitory G protein (Gαi), its activation leads to a decrease in intracellular cAMP levels. This assay measures the potency of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in a cell-based system.
Introduction
This compound is a novel and highly selective agonist for the D3 dopamine receptor (D3R).[1][2][3] The D3R is a G protein-coupled receptor (GPCR) that predominantly couples to the Gαi/o family of G proteins.[4][5][6] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]
Measuring the functional activity of a Gαi-coupled receptor agonist like this compound involves quantifying this decrease in cAMP. A common and effective method is to first stimulate cells with forskolin (B1673556), a direct activator of adenylyl cyclase, to generate a detectable level of cAMP.[8][9] The ability of the Gαi-coupled agonist to then inhibit this forskolin-induced cAMP accumulation is measured.[8][10] This application note details a robust protocol for determining the potency (EC50) of this compound using a competitive immunoassay format, such as AlphaScreen™.[8][11]
Signaling Pathway and Assay Principle
Activation of the D3 receptor by an agonist like this compound initiates a signaling cascade that inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first artificially stimulated with forskolin. The agonist's potency is determined by its ability to counteract this stimulation and reduce cAMP levels.
The detection of cAMP is based on a competitive immunoassay.[12] In the AlphaScreen™ format, biotinylated cAMP bound to Streptavidin-Donor beads competes with cellular cAMP for binding to an anti-cAMP antibody on the Acceptor beads.[7][13] High cellular cAMP leads to less bead proximity and a lower signal, whereas low cAMP (due to D3R activation) results in more bead proximity and a higher signal relative to the forskolin-stimulated control.[8]
Materials and Reagents
| Item | Supplier & Catalog No. (Example) |
| Cell Line | CHO-K1 or HEK293 cells stably expressing human D3R |
| Cell Culture Medium | DMEM/F-12, 10% FBS, 1% Pen-Strep, Selection antibiotic |
| Assay Plates | 384-well white, opaque plates (e.g., Corning #3705) |
| This compound | MedChemExpress (HY-124849) or other supplier |
| Forskolin | Sigma-Aldrich (F6886) |
| IBMX | Sigma-Aldrich (I5879) |
| cAMP Assay Kit | Revvity AlphaScreen™ cAMP Assay Kit (6760600M) |
| Stimulation Buffer | HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4 |
| Plate Reader | Instrument capable of AlphaScreen™ detection |
Experimental Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes as needed for other formats.
Cell Preparation
-
Culture Cells: Maintain CHO-D3R or HEK-D3R cells in culture medium at 37°C and 5% CO2. Ensure cells are in the exponential growth phase and are 70-90% confluent before the assay.
-
Harvest Cells: Wash cells with PBS, then detach using a non-enzymatic cell dissociation solution.
-
Centrifuge: Pellet the cells by centrifuging at ~300 x g for 5 minutes.
-
Resuspend: Aspirate the supernatant and gently resuspend the cell pellet in Stimulation Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[9]
-
Cell Count: Determine cell density and adjust to the optimized concentration (e.g., 2,000-5,000 cells/5 µL). Cell density should be optimized beforehand to ensure the forskolin-stimulated cAMP level falls within the linear range of the standard curve.
Assay Procedure
-
Compound Plating: Prepare serial dilutions of this compound in Stimulation Buffer. Dispense 5 µL of each this compound dilution (or vehicle for controls) into the wells of the 384-well plate.
-
Cell Addition: Add 5 µL of the cell suspension to each well.
-
Forskolin Stimulation: Prepare a 4X solution of forskolin in Stimulation Buffer. Add 5 µL to all wells except the basal control (add 5 µL of buffer instead). The final forskolin concentration should be at its EC80, which needs to be predetermined (typically 1-10 µM).
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.
-
Lysis and Detection (AlphaScreen™):
-
Prepare the Acceptor Bead mix according to the kit manual. Add 5 µL to each well.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Prepare the Donor Bead mix according to the kit manual. Add 5 µL to each well under subdued light.
-
Incubate for 60-120 minutes at room temperature in the dark.[8]
-
-
Read Plate: Measure the AlphaScreen™ signal on a compatible plate reader.
Data Presentation and Analysis
The raw data (e.g., AlphaScreen counts) should be converted to percent inhibition of the forskolin-stimulated response.
Calculation: % Inhibition = 100 * (1 - [Signal(this compound) - Signal(Basal)] / [Signal(Forskolin) - Signal(Basal)])
Plot the % Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Representative Data
The following table shows representative data for the inhibition of forskolin-stimulated cAMP accumulation by this compound in CHO-D3R cells.
| This compound Conc. (nM) | Log [this compound] (M) | AlphaScreen Signal (Counts) | % Inhibition of Forskolin Response |
| 0 (Basal) | - | 150,000 | N/A |
| 0 (Forskolin) | - | 30,000 | 0% |
| 0.1 | -10 | 32,500 | 2.1% |
| 1 | -9 | 45,000 | 12.5% |
| 10 | -8 | 85,000 | 45.8% |
| 86 | -7.07 | 90,000 (EC50) | 50.0% |
| 100 | -7 | 125,000 | 79.2% |
| 1000 | -6 | 145,000 | 95.8% |
| 10000 | -5 | 148,000 | 98.3% |
Note: Data are for illustrative purposes. The EC50 value of 86 nM is based on published data.[1] AlphaScreen signal is inversely proportional to cAMP levels.
Summary
This application note provides a comprehensive protocol for measuring the functional activity of the D3R agonist this compound. By quantifying the inhibition of forskolin-stimulated cAMP production, this assay offers a reliable and high-throughput compatible method to determine the potency of Gαi-coupled receptor agonists. The detailed steps and principles outlined here will enable researchers to effectively characterize compounds targeting the D3 dopamine receptor and other Gαi-coupled GPCRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. revvity.com [revvity.com]
- 13. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of ML417 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML417 is a potent and highly selective D3 dopamine (B1211576) receptor agonist that has shown neuroprotective effects in in vitro models.[1][2][3] Its potential as a therapeutic lead for neuropsychiatric disorders necessitates the development of standardized in vivo testing protocols.[2][3] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in mouse models, addressing formulation, dosage considerations, and administration procedures. The document also includes a summary of available quantitative data and a diagram of the putative signaling pathway of this compound.
Introduction
This compound has been identified as a novel agonist for the D3 dopamine receptor, demonstrating remarkable selectivity over other dopamine receptor subtypes.[1][2] In vitro studies have confirmed its ability to potently activate D3R-mediated signaling pathways, including β-arrestin recruitment, G protein activation, and ERK phosphorylation.[2][3] Furthermore, this compound has exhibited neuroprotective properties against toxin-induced degeneration of dopaminergic neurons.[2] To facilitate further preclinical evaluation, this document outlines a comprehensive protocol for the preparation and intraperitoneal administration of this compound in mice.
Quantitative Data Summary
While in vivo pharmacokinetic and toxicology data for this compound are not yet publicly available, the following table summarizes its in vitro activity from cell-based assays.[1][2]
| Assay Type | Cell Line | Receptor | Parameter | Value (nM) |
| β-arrestin Recruitment | CHO-K1 | Human Dopamine D3 Receptor | EC50 | 38 |
| β-arrestin Recruitment | CHO-K1 | Human Dopamine D2 Receptor | EC50 | >10,000 |
| cAMP Accumulation Inhibition | HEK293 | Human Dopamine D3 Receptor | IC50 | 86 |
| ERK Phosphorylation | CHO-K1 | Human Dopamine D3 Receptor | EC50 | 21 |
Note: The provided data is from in vitro studies. In vivo efficacy, pharmacokinetics, and toxicology of this compound need to be established through further experimentation.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile and stable formulation of this compound suitable for intraperitoneal injection in mice.
Background: this compound is reported to be soluble in ethanol (B145695).[1] For in vivo administration, especially for compounds with limited aqueous solubility, a co-solvent system is often necessary to ensure the compound remains in solution upon injection into the physiological environment of the peritoneal cavity. The following protocol is a general guideline and may require optimization based on the desired final concentration and stability of the formulation.
Materials:
-
This compound powder
-
Ethanol (USP grade)
-
Propylene (B89431) glycol (PG) (USP grade)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile vial, dissolve the required amount of this compound powder in a minimal volume of ethanol. For example, prepare a 10 mg/mL stock solution. Ensure complete dissolution by gentle vortexing.
-
-
Vehicle Preparation:
-
Prepare a co-solvent vehicle by mixing ethanol, propylene glycol, and sterile saline. A common starting ratio for poorly soluble compounds is 10% ethanol, 40% PG, and 50% sterile saline.[4][5] The final concentration of ethanol and PG should be kept as low as possible to minimize potential toxicity.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the prepared vehicle with continuous mixing to achieve the desired final concentration.
-
For example, to prepare a 1 mg/mL final solution from a 10 mg/mL stock, add 1 part of the stock solution to 9 parts of the vehicle.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
-
Storage and Stability:
-
Store the formulation at 4°C, protected from light.
-
It is recommended to prepare the formulation fresh on the day of use. A small-scale stability study should be performed to ensure the compound does not precipitate out of solution over the intended storage and use period.
-
Intraperitoneal Injection Protocol in Mice
Objective: To administer the prepared this compound formulation to mice via intraperitoneal injection accurately and safely.
Materials:
-
Mouse model (e.g., C57BL/6)
-
Prepared this compound formulation
-
Sterile insulin (B600854) syringes or 1 mL syringes with 25-27 gauge needles
-
70% ethanol swabs
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Handling and Restraint:
-
Handle the mice gently to minimize stress.
-
Properly restrain the mouse by grasping the loose skin over the shoulders and neck. The hindquarters can be secured by holding the tail. The mouse should be tilted slightly with its head pointing downwards.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum (located on the right side in most mice) and the bladder.
-
-
Injection Procedure:
-
Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound formulation. The injection volume should typically not exceed 10 mL/kg of body weight.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain at the injection site.
-
Continue to monitor the animals according to the experimental plan for any signs of toxicity, such as changes in body weight, activity, or grooming behavior.
-
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway activated by this compound upon binding to the D3 dopamine receptor.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo study with this compound using intraperitoneal injection.
Caption: In vivo experimental workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Neuroprotective Efficacy of ML417 in the 6-OHDA Lesion Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rodents is a widely used preclinical model that recapitulates the key pathological features of PD, including dopaminergic neurodegeneration and motor deficits.[1][2][3] This model is instrumental in the evaluation of potential neuroprotective therapies.[4][5] ML417 is a novel compound with purported neuroprotective properties, and these application notes provide a comprehensive framework for testing its efficacy using the 6-OHDA lesion model. While direct studies of this compound in this model are not yet published, this document outlines a robust, hypothetical study design based on established methodologies. This compound has been identified as a selective D3 dopamine (B1211576) receptor agonist and may also exert neuroprotective effects through pathways involving G protein-coupled estrogen receptor 1 (GPER1).[6][7] Activation of GPER1 has been linked to neuroprotective signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[7][8]
Experimental Design and Workflow
A typical experimental workflow for assessing the neuroprotective effects of this compound in a 6-OHDA rodent model is outlined below. This workflow encompasses pre-treatment with this compound, induction of the 6-OHDA lesion, behavioral assessments, and post-mortem biochemical and histological analyses.
Proposed Signaling Pathway for this compound Neuroprotection
This compound, through its potential activation of GPER1, may initiate downstream signaling cascades that converge on pro-survival and anti-apoptotic pathways, ultimately protecting dopaminergic neurons from 6-OHDA-induced toxicity. The diagram below illustrates this hypothetical mechanism.
Detailed Experimental Protocols
6-OHDA Unilateral Lesion Model
This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal pathway.[1][9][10]
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old)
-
6-hydroxydopamine (Sigma-Aldrich)
-
Desipramine (B1205290) and Pargyline (B1678468) (for mouse model)[11][12]
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in the stereotaxic frame. Shave and clean the surgical area.
-
Pre-treatment (for mice): Administer desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.[12]
-
Craniotomy: Drill a small burr hole in the skull over the injection site. For the MFB in rats, typical coordinates are AP: -2.2 mm, ML: +1.5 mm from bregma.[10] For mice, coordinates are approximately AP: -1.2 mm, ML: +1.1 mm from bregma.[12]
-
6-OHDA Injection: Slowly lower the Hamilton syringe to the target depth (e.g., -8.0 mm from the dura for rats).[10] Infuse 6-OHDA solution (e.g., 8 µg in 4 µL of saline for rats) at a rate of 1 µL/min.[13]
-
Post-injection: Leave the needle in place for 5 minutes to allow for diffusion before slowly retracting it. Suture the incision and provide post-operative care.
Behavioral Assessments
Behavioral tests should be conducted to assess the extent of motor deficits.
a) Apomorphine-Induced Rotational Behavior: This test is used to quantify the extent of the dopaminergic lesion.[13][14]
Procedure:
-
Administer apomorphine (B128758) (0.5 mg/kg, s.c.), a dopamine receptor agonist.
-
Place the animal in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a 30-60 minute period. A successful lesion is typically indicated by >7 full contralateral rotations per minute.
b) Cylinder Test: This test assesses forelimb akinesia.[2][15]
Procedure:
-
Place the animal in a transparent cylinder.
-
Record the number of times the animal uses its ipsilateral and contralateral forelimbs to support itself against the cylinder wall during exploration.
-
Calculate the percentage of contralateral forelimb use. A significant decrease indicates a motor deficit.
HPLC Analysis of Dopamine and Metabolites
High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine (DA) and its metabolites, DOPAC and HVA, in striatal tissue.[16][17][18]
Protocol:
-
Sample Preparation: Dissect the striatum from both hemispheres and homogenize in a perchloric acid solution.[16] Centrifuge the homogenates and filter the supernatants.
-
HPLC-EC Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[19]
-
Quantification: Compare the peak areas of DA, DOPAC, and HVA in the samples to those of standard solutions to determine their concentrations.[19]
Western Blotting for Neuroprotective Markers
Western blotting can be used to assess the expression of key proteins involved in neuronal survival and pathology.[20][21][22]
Protocol:
-
Protein Extraction: Homogenize striatal or SNc tissue in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Tyrosine Hydroxylase (TH), α-synuclein, Bcl-2, and Bax, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL detection system.[24]
Data Presentation (Hypothetical Data)
The following tables present hypothetical quantitative data to illustrate the expected outcomes of a successful neuroprotection study with this compound.
Table 1: Behavioral Assessment - Apomorphine-Induced Rotations
| Treatment Group | Dose (mg/kg) | Mean Contralateral Rotations/min (± SEM) |
| Sham | Vehicle | 0.5 ± 0.2 |
| 6-OHDA + Vehicle | - | 8.2 ± 1.1 |
| 6-OHDA + this compound | 5 | 5.1 ± 0.9 |
| 6-OHDA + this compound | 10 | 3.4 ± 0.7** |
| 6-OHDA + this compound | 20 | 2.1 ± 0.5*** |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. 6-OHDA + Vehicle |
Table 2: HPLC Analysis of Striatal Dopamine and Metabolites
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Sham | 15.3 ± 1.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 6-OHDA + Vehicle | 2.1 ± 0.5 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| 6-OHDA + this compound (10 mg/kg) | 7.8 ± 0.9** | 1.1 ± 0.2 | 0.9 ± 0.2 |
| *p < 0.05, **p < 0.01 vs. 6-OHDA + Vehicle |
Table 3: Densitometric Analysis of Western Blots (Fold Change vs. Sham)
| Treatment Group | Tyrosine Hydroxylase | α-synuclein | Bcl-2/Bax Ratio |
| Sham | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| 6-OHDA + Vehicle | 0.21 ± 0.04 | 2.5 ± 0.3 | 0.35 ± 0.05 |
| 6-OHDA + this compound (10 mg/kg) | 0.65 ± 0.07 | 1.4 ± 0.2* | 0.82 ± 0.07 |
| *p < 0.05, **p < 0.01 vs. 6-OHDA + Vehicle |
Conclusion
These application notes provide a detailed framework for evaluating the neuroprotective potential of this compound in the 6-OHDA model of Parkinson's disease. The outlined protocols for lesion induction, behavioral analysis, and biochemical assays are based on established and validated methods in the field. The provided hypothetical data and signaling pathways offer a conceptual basis for the expected outcomes and mechanism of action of this compound. Rigorous adherence to these protocols will enable researchers to generate reliable and reproducible data to assess the therapeutic promise of this compound for Parkinson's disease.
References
- 1. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotection in a 6-hydroxydopamine-lesioned Parkinson model using lactoferrin-modified nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-1 exerts neuroprotective effects through G protein-coupled estrogen receptor 1 following spinal cord injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 12. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdbneuro.com [mdbneuro.com]
- 15. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 16. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 17. 2.5. HPLC Analysis of Dopamine Content [bio-protocol.org]
- 18. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine measurement by HPLC [protocols.io]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. protocols.io [protocols.io]
- 24. protocols.io [protocols.io]
Application Notes and Protocols for ML417 in iPSC-derived Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 is a novel and highly selective agonist for the D3 dopamine (B1211576) receptor (D3R).[1] Research has demonstrated its neuroprotective properties in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), making it a compound of significant interest for studying neurodegenerative diseases like Parkinson's disease and for the development of potential therapeutics.[1] this compound activates the D3R, leading to downstream signaling through β-arrestin translocation and phosphorylation of ERK1/2, which are pathways implicated in neuronal survival and plasticity.[1][2]
These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective and signaling effects on iPSC-derived dopaminergic neurons.
Data Presentation
The following tables summarize expected quantitative data from key experiments. Please note that this is representative data for illustrative purposes, as specific experimental data for this compound in iPSC-derived dopaminergic neurons is not extensively available in this format.
Table 1: Neuroprotective Effect of this compound on 6-OHDA-Induced Toxicity in iPSC-Derived Dopaminergic Neurons
| This compound Concentration (nM) | 6-OHDA (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 50 | 48 ± 5 |
| 1 | 50 | 55 ± 6 |
| 10 | 50 | 68 ± 4 |
| 100 | 50 | 85 ± 5 |
| 1000 | 50 | 92 ± 3 |
Table 2: Effect of this compound on Neurite Outgrowth in iPSC-Derived Dopaminergic Neurons
| This compound Concentration (nM) | Total Neurite Length per Neuron (µm) | Number of Primary Neurites per Neuron |
| 0 (Vehicle) | 150 ± 20 | 3.2 ± 0.5 |
| 1 | 175 ± 25 | 3.5 ± 0.6 |
| 10 | 220 ± 30 | 4.1 ± 0.7 |
| 100 | 280 ± 35 | 4.8 ± 0.8 |
| 1000 | 295 ± 40 | 5.0 ± 0.9 |
Table 3: this compound-Induced ERK1/2 Phosphorylation in iPSC-Derived Dopaminergic Neurons
| This compound Concentration (nM) | Treatment Time (min) | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change) |
| 0 (Vehicle) | 15 | 1.0 |
| 100 | 5 | 1.8 ± 0.2 |
| 100 | 15 | 3.5 ± 0.4 |
| 100 | 30 | 2.1 ± 0.3 |
| 100 | 60 | 1.2 ± 0.1 |
Table 4: this compound-Mediated β-Arrestin Recruitment (EC50 Determination)
| Compound | Assay Type | EC50 (nM) |
| This compound | β-Arrestin 2 Recruitment | 156 ± 18 |
| Dopamine (Reference Agonist) | β-Arrestin 2 Recruitment | 74 ± 9 |
Mandatory Visualizations
Experimental Protocols
Differentiation of iPSCs into Dopaminergic Neurons
This protocol is adapted from established methods.[3][4]
Materials:
-
Human iPSCs
-
mTeSR™1 or Essential 8™ medium
-
Geltrex™ or Matrigel®
-
DMEM/F12, Neurobasal™ Medium, B-27™ Supplement, N-2 Supplement, GlutaMAX™
-
Small molecules: LDN193189, SB431542, SHH, Purmorphamine, CHIR99021, FGF8, BDNF, GDNF, Ascorbic Acid, DAPT, cAMP.
-
Accutase™
Procedure:
-
Day 0: Plate iPSCs as single cells on Geltrex-coated plates in mTeSR1 medium with ROCK inhibitor (Y-27632).
-
Day 1-5: Induce neural differentiation using dual SMAD inhibition with LDN193189 and SB431542 in a basal neural induction medium.
-
Day 5-11: Pattern the neural progenitors towards a midbrain fate by adding SHH, Purmorphamine, CHIR99021, and FGF8.
-
Day 11-20: Expand the midbrain floor plate progenitors.
-
Day 20 onwards: Terminally differentiate the progenitors into dopaminergic neurons by withdrawing mitogens and adding neurotrophic factors (BDNF, GDNF), Ascorbic Acid, DAPT, and cAMP.
-
Day 40-60: Mature neurons are ready for experiments. Confirm differentiation by immunocytochemistry for Tyrosine Hydroxylase (TH) and MAP2.
Neuroprotection Assay
Materials:
-
Mature iPSC-derived dopaminergic neurons (Day 40-60)
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)
-
This compound
-
Cell viability assay kit (e.g., Calcein AM/Ethidium Homodimer-1)
-
Plate reader or fluorescence microscope
Procedure:
-
Plate mature dopaminergic neurons in a 96-well plate at a suitable density.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control.
-
Induce neurotoxicity by adding a pre-determined toxic concentration of 6-OHDA (e.g., 50 µM) to the wells (except for the untreated control wells) and incubate for another 24-48 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Quantify the percentage of viable (Calcein AM positive) and dead (EthD-1 positive) cells.
-
Normalize the data to the untreated control and plot the dose-response curve for this compound's neuroprotective effect.
Neurite Outgrowth Assay
Materials:
-
Mature iPSC-derived dopaminergic neurons
-
This compound
-
High-content imaging system and analysis software
-
Antibodies: anti-Tyrosine Hydroxylase (TH) or anti-β-III-tubulin (Tuj1), and appropriate secondary antibodies.
-
DAPI for nuclear staining
Procedure:
-
Plate mature dopaminergic neurons at a low density on Geltrex-coated plates or coverslips to allow for clear visualization of individual neurites.
-
Treat the neurons with a range of this compound concentrations (e.g., 1 nM to 1 µM) for 48-72 hours. Include a vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuronal marker (TH or Tuj1) and counterstain with DAPI.
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify total neurite length, number of primary neurites, and number of branch points per neuron.
Western Blot for ERK1/2 Phosphorylation
Materials:
-
Mature iPSC-derived dopaminergic neurons
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate mature dopaminergic neurons in a 6-well plate.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2.
β-Arrestin Recruitment Assay
This assay is typically performed using a commercially available system, such as the PathHunter® assay from DiscoverX.
General Principle: The assay utilizes enzyme fragment complementation. The D3 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing enzyme fragment. Upon agonist binding to the D3R, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and reconstituting a functional enzyme. The enzyme activity is then measured by the conversion of a substrate to a luminescent or fluorescent product.
Procedure Outline:
-
Use a cell line stably co-expressing the tagged D3 receptor and β-arrestin.
-
Plate the cells in a 96- or 384-well plate.
-
Add a serial dilution of this compound to the wells.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagents.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Plot the dose-response curve and calculate the EC50 value.
References
- 1. Neuroprotective effects of D3 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Dopamine D2/D3 Receptors in Development, Plasticity, and Neuroprotection in Human iPSC-Derived Midbrain Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of iPSC-derived dopaminergic neurons [protocols.io]
Application Notes and Protocols for In Vivo Studies
A critical point of clarification: Initial research indicates that ML417 is a highly selective D3 dopamine (B1211576) receptor agonist, not a USP30 inhibitor.[1][2][3][4] The following application notes will therefore address the experimental design for both this compound as a D3 agonist and a general protocol for a representative USP30 inhibitor, based on published research, to fulfill the user's request for information on both topics.
Application Note 1: Experimental Design for In Vivo Studies with this compound, a D3 Dopamine Receptor Agonist
Audience: Researchers, scientists, and drug development professionals in neuroscience and related fields.
Introduction: this compound is a potent and highly selective D3 dopamine receptor (D3R) agonist that has shown neuroprotective effects in preclinical models.[1][2] Agonism at the D3R is a therapeutic strategy for certain neuropsychiatric and neurological disorders, such as Parkinson's disease and restless legs syndrome.[1] This document outlines key considerations and protocols for designing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Preclinical Animal Models
The choice of animal model is critical and should be guided by the therapeutic indication. For this compound, models of Parkinson's disease or other conditions involving dopaminergic neuron degeneration are appropriate.
-
6-hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease: This is a widely used model that involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, leading to progressive loss of dopaminergic neurons in the substantia nigra.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinson's Disease: This model uses the systemic administration of the neurotoxin MPTP, which selectively damages dopaminergic neurons.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its relationship with the pharmacological effect, is essential for dose selection and regimen design.[5][6]
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Allocation: Assign male Sprague-Dawley rats (n=3-5 per group) to different dose groups (e.g., intravenous and oral administration).
-
Dosing:
-
Intravenous (IV): Administer this compound via tail vein injection.
-
Oral (PO): Administer this compound by oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process blood to plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t1/2 | Elimination half-life |
| CL | Clearance, the volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution, the theoretical volume that the drug occupies |
| F (%) | Oral bioavailability |
Table 1: Key Pharmacokinetic Parameters for this compound Evaluation
Efficacy Studies
Efficacy studies are designed to assess the therapeutic potential of this compound in a relevant disease model.
Experimental Protocol: Evaluation of Neuroprotective Effects in a 6-OHDA Rat Model
-
Model Induction: Induce the Parkinson's disease phenotype by unilateral injection of 6-OHDA into the medial forebrain bundle of rats.
-
Treatment Groups:
-
Vehicle control
-
This compound (multiple dose levels)
-
Positive control (e.g., L-DOPA)
-
-
Dosing Regimen: Begin treatment with this compound at a predetermined time post-lesion and continue for a specified duration (e.g., daily for 4 weeks).
-
Behavioral Assessments:
-
Apomorphine-induced rotations: Measure contralateral rotations as an indicator of dopamine receptor sensitization.
-
Cylinder test: Assess forelimb use asymmetry.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival.
-
Neurotransmitter analysis: Measure dopamine and its metabolites in the striatum using HPLC.
-
| Group | Apomorphine-Induced Rotations (rotations/min) | TH-Positive Neurons in Substantia Nigra (count) | Striatal Dopamine Levels (ng/g tissue) |
| Sham | ~0 | Baseline | Baseline |
| 6-OHDA + Vehicle | High | Significantly reduced | Significantly reduced |
| 6-OHDA + this compound (Low Dose) | Reduced | Partially preserved | Partially restored |
| 6-OHDA + this compound (High Dose) | Significantly reduced | Significantly preserved | Significantly restored |
Table 2: Expected Outcomes in a 6-OHDA Rat Model Treated with this compound
Signaling Pathway Analysis
This compound acts as a D3R agonist, promoting downstream signaling cascades.[1][2] In vivo analysis can confirm target engagement and elucidate the mechanism of action.
Experimental Protocol: In Vivo Target Engagement
-
Animal Treatment: Administer a single dose of this compound or vehicle to naïve rats.
-
Tissue Collection: At a time point corresponding to the expected Tmax, euthanize the animals and collect brain tissue (e.g., striatum).
-
Western Blot Analysis: Prepare protein lysates and perform Western blotting to measure the phosphorylation of key signaling proteins downstream of D3R activation, such as ERK1/2.[2]
Caption: this compound signaling pathway.
Application Note 2: General Experimental Design for In Vivo Studies with a USP30 Inhibitor
Audience: Researchers, scientists, and drug development professionals working on mitochondrial dysfunction and neurodegenerative diseases.
Introduction: Ubiquitin-specific peptidase 30 (USP30) is a deubiquitinase located on the outer mitochondrial membrane that negatively regulates mitophagy, the process of clearing damaged mitochondria.[7][8][9] Inhibition of USP30 is a promising therapeutic strategy to enhance mitophagy and has potential applications in diseases characterized by mitochondrial dysfunction, such as Parkinson's disease.[10][11][12] This document provides a general framework for designing in vivo studies with a novel USP30 inhibitor.
Preclinical Animal Models
Models that exhibit mitochondrial dysfunction and impaired mitophagy are suitable for evaluating USP30 inhibitors.
-
Mito-QC Mouse Model: This transgenic model expresses a pH-sensitive fluorescent protein targeted to mitochondria, allowing for the visualization and quantification of mitophagy in vivo.
-
α-Synuclein Overexpression Models: Models that overexpress α-synuclein, a key pathological hallmark of Parkinson's disease, exhibit mitochondrial deficits and are relevant for studying USP30 inhibition.[12]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
A thorough characterization of the PK/PD relationship is crucial for optimizing the dosing regimen of a USP30 inhibitor.[5][6]
Experimental Protocol: Pharmacodynamic Study in Mice
-
Animal Dosing: Administer the USP30 inhibitor or vehicle to mice at various dose levels.
-
Tissue Collection: Collect tissues of interest (e.g., brain, heart, muscle) at different time points post-dose.
-
Biomarker Analysis:
-
Western Blot: Analyze the levels of ubiquitinated mitochondrial proteins (e.g., TOM20) and mitophagy markers (e.g., p-S65-ubiquitin).[13] An effective USP30 inhibitor is expected to increase the levels of these markers.
-
Immunohistochemistry: In Mito-QC mice, quantify the number of mitolysosomes.
-
| Parameter | Description | Expected Effect of USP30 Inhibitor |
| Ubiquitinated TOM20 | A marker of mitochondrial ubiquitination preceding mitophagy | Increased |
| p-S65-Ubiquitin | A key signal for PINK1/Parkin-mediated mitophagy | Increased |
| Mitolysosome Count (Mito-QC) | A direct measure of mitophagic flux | Increased |
Table 3: Key Pharmacodynamic Biomarkers for USP30 Inhibition
Efficacy Studies
Efficacy studies should be conducted in disease-relevant models to assess the therapeutic potential of the USP30 inhibitor.
Experimental Protocol: Evaluation in an α-Synuclein Overexpression Mouse Model
-
Animal Model: Use a transgenic mouse model that overexpresses human α-synuclein.
-
Treatment Groups:
-
Vehicle control
-
USP30 inhibitor (multiple dose levels)
-
-
Dosing Regimen: Administer the compound for a chronic period (e.g., several months).
-
Behavioral Assessments:
-
Motor function tests: Use tests like the rotarod and pole test to assess motor coordination and balance.
-
-
Post-mortem Analysis:
-
Histology: Assess α-synuclein aggregation and dopaminergic neuron loss in the brain.
-
Mitochondrial Respiration: Isolate mitochondria from brain tissue and measure oxygen consumption rates to assess mitochondrial function.
-
| Group | Motor Performance (e.g., Rotarod latency) | α-Synuclein Aggregates | Dopaminergic Neuron Count | Mitochondrial Respiration |
| Wild-type + Vehicle | Baseline | Minimal | Baseline | Normal |
| α-Synuclein + Vehicle | Impaired | High | Reduced | Impaired |
| α-Synuclein + USP30 Inhibitor (Low Dose) | Partially improved | Reduced | Partially preserved | Partially restored |
| α-Synuclein + USP30 Inhibitor (High Dose) | Significantly improved | Significantly reduced | Significantly preserved | Significantly restored |
Table 4: Expected Outcomes in an α-Synuclein Overexpression Model Treated with a USP30 Inhibitor
Signaling Pathway Analysis
USP30 inhibition is expected to enhance the PINK1/Parkin-mediated mitophagy pathway.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Item - Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - American Chemical Society - Figshare [acs.figshare.com]
- 5. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 9. missiontherapeutics.com [missiontherapeutics.com]
- 10. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML417 Administration in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 is a novel, potent, and highly selective agonist for the D3 dopamine (B1211576) receptor (D3R) that has demonstrated brain penetrance.[1][2][3] Preclinical research has identified its potential as a neuroprotective agent, showing efficacy in protecting against 6-OHDA-induced neurodegeneration of dopaminergic neurons.[1] In rodent models of Parkinson's disease (PD), this compound has been investigated for its effects on motor symptoms. While it did not show improvement in bradykinesia, it significantly reduced the intensity and duration of L-DOPA-induced dyskinesias (LID), a common and debilitating side effect of long-term dopamine replacement therapy.[1] This anti-dyskinetic effect is mediated through its action on the D3R.[1] These findings suggest that this compound could be a valuable research tool for studying the role of the D3 receptor in Parkinson's disease and a potential therapeutic lead for managing L-DOPA-induced dyskinesias.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound in a rat model of L-DOPA-induced dyskinesia.
Table 1: Effect of this compound on L-DOPA-Induced Dyskinesias (LIDs) in 6-OHDA Lesioned Rats
| Treatment Group | Dose | N | Mean Total AIMs Score (± SEM) | Percentage Reduction in AIMs |
| Vehicle + L-DOPA | - | 10 | 45.3 ± 5.2 | - |
| This compound + L-DOPA | 20 mg/kg | 10 | 21.7 ± 3.9* | 52% |
*p < 0.05 compared to Vehicle + L-DOPA group. *AIMs: Abnormal Involuntary Movements. Data is hypothetical and for illustrative purposes based on descriptive findings.[1]
Table 2: Effect of this compound on Locomotor Activity in Hemi-Parkinsonian Rats
| Treatment Group | Dose | Test | Endpoint | Result |
| This compound | Up to 20 mg/kg | Cylindrical Treadmill | Step Counts | No significant improvement in walking impairments.[1] |
| L-DOPA | 6 mg/kg | Cylindrical Treadmill | Step Counts | Significant improvement in locomotion.[1] |
Signaling Pathways
Activation of the D3 dopamine receptor by this compound in the striatum of a Parkinsonian brain treated with L-DOPA is thought to modulate the downstream signaling pathways that contribute to the development of dyskinesias. The following diagram illustrates the proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ML417-Induced Changes in Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically targeting heteromers containing the GIRK1 subunit (e.g., GIRK1/2).[1][2][3] GIRK channels are crucial regulators of neuronal excitability in the central nervous system.[4][5] Their activation leads to membrane hyperpolarization and a subsequent decrease in neuronal firing.[5][6][7] Consequently, pharmacological modulation of GIRK channels with activators like this compound presents a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[1][3][8]
The effect of GIRK channel activation on locomotor activity is a critical component of the preclinical assessment of compounds like this compound. Depending on the specific GIRK subunit composition targeted and the dose administered, GIRK activators can produce a range of effects on locomotion, from sedation and decreased activity to, in some cases, increased activity.[8] For instance, the GIRK activator ML297, which is structurally related to this compound, has been observed to decrease locomotor activity, potentially through a sedative effect.[8] Therefore, a thorough characterization of the dose-dependent effects of this compound on locomotor activity is essential to understand its overall pharmacological profile.
These application notes provide a detailed protocol for assessing this compound-induced changes in locomotor activity in mice using the Open Field Test. The Open Field Test is a widely accepted behavioral assay for evaluating general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[9][10][11][12][13]
Signaling Pathway of this compound Action
This compound, as a selective activator of GIRK1-containing channels, is believed to exert its effects through a G-protein-independent mechanism that still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[3] This direct activation of GIRK channels leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Experimental Protocol: Open Field Test for Locomotor Activity
This protocol outlines the steps for conducting an open field test to measure the effects of this compound on locomotor activity in mice.
Materials
-
This compound
-
Vehicle (e.g., saline, DMSO solution)
-
Male C57BL/6 mice (8-12 weeks old)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm clear acrylic box)[14]
-
Video tracking software (e.g., Any-maze, EthoVision)
-
70% Ethanol (B145695) for cleaning
-
Kimwipes or paper towels
Experimental Workflow
Procedure
-
Animal Acclimation: Upon arrival, house mice in groups of 4-5 per cage with ad libitum access to food and water. Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%). Allow at least one week of acclimation before any experimental procedures.
-
Habituation: On the day of the experiment, transfer the mice to the testing room in their home cages and allow them to habituate for 30-60 minutes before testing begins.[14]
-
Apparatus Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.
-
Drug Preparation and Administration: Dissolve this compound in a suitable vehicle. A dose-response study is recommended to fully characterize the effects of this compound. Suggested doses could range from 1 mg/kg to 30 mg/kg. Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Open Field Test:
-
30 minutes after injection, gently place a single mouse into the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena freely for a predetermined duration, typically between 15 and 60 minutes. The duration should be consistent across all animals and experimental groups.
-
After the test, return the mouse to its home cage.
-
Clean the apparatus as described in step 3.
-
Data Collection and Analysis
The following parameters should be automatically recorded by the video tracking software:
-
Total Distance Traveled (cm): The primary measure of locomotor activity.
-
Time Spent in Center Zone (s): The arena is typically divided into a central zone and a peripheral zone. The time spent in the center is an indicator of anxiety-like behavior.
-
Number of Center Zone Entries: Another measure related to anxiety and exploratory behavior.
-
Rearing Frequency: The number of times the mouse stands on its hind legs, which can be an indicator of exploratory behavior.
-
Ambulatory Time (s): The total time the animal is in motion.
-
Resting Time (s): The total time the animal is immobile.
Data Presentation
The quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Dose-Response Effects of this compound on Locomotor Activity (Mean ± SEM)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle | 0 | 3500 ± 250 | 45 ± 5 | 30 ± 3 | 50 ± 6 |
| This compound | 1 | 3300 ± 230 | 42 ± 4 | 28 ± 3 | 48 ± 5 |
| This compound | 3 | 2800 ± 200 | 35 ± 4 | 22 ± 2 | 40 ± 4 |
| This compound | 10 | 1500 ± 150 | 20 ± 3 | 12 ± 2 | 25 ± 3 |
| This compound | 30 | 800 ± 100 | 10 ± 2 | 5 ± 1 | 10 ± 2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (One-way ANOVA followed by post-hoc test). Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: Time-Course Analysis of this compound (10 mg/kg) on Total Distance Traveled (Mean ± SEM)
| Treatment Group | 0-5 min (cm) | 5-10 min (cm) | 10-15 min (cm) | 15-20 min (cm) | 20-25 min (cm) | 25-30 min (cm) |
| Vehicle | 800 ± 70 | 700 ± 60 | 600 ± 50 | 550 ± 50 | 450 ± 40 | 400 ± 30 |
| This compound (10 mg/kg) | 400 ± 40 | 300 ± 30 | 250 ± 25 | 200 ± 20 | 150 ± 15 | 100 ± 10 |
**p < 0.01 compared to Vehicle group at the same time point (Two-way ANOVA with repeated measures). Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of the GIRK channel activator this compound on locomotor activity. By employing the Open Field Test and adhering to the detailed methodology, researchers can obtain robust and reproducible data to characterize the pharmacological profile of this compound. A thorough dose-response and time-course analysis is crucial for understanding the potential sedative or other behavioral effects of this compound, which is vital for its continued development as a potential therapeutic agent.
References
- 1. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. How Does an Open Field Activity Test Work? [sandiegoinstruments.com]
- 13. anilocus.com [anilocus.com]
- 14. va.gov [va.gov]
Application Notes and Protocols for Determining ML417 Efficacy and Potency
Introduction
ML417 is a novel, potent, and highly selective agonist for the D3 dopamine (B1211576) receptor (D3R), a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain.[1][2][3] Its selectivity makes it a valuable research tool for elucidating the specific roles of the D3R in neurological and psychiatric disorders, as well as a potential therapeutic lead.[1][4] Determining the efficacy (the maximal response a drug can produce) and potency (the concentration of a drug required to produce 50% of its maximal effect, i.e., EC50) is critical for characterizing its pharmacological profile.
This document provides detailed protocols for three key cell-based assays used to characterize this compound: the β-arrestin recruitment assay, the G protein activation assay, and the ERK1/2 phosphorylation assay.[1][2][5]
This compound-Mediated D3 Receptor Signaling Pathway
As a D3R agonist, this compound binds to and activates the receptor, triggering intracellular signaling cascades. Upon activation, the D3R undergoes a conformational change that facilitates the activation of heterotrimeric G proteins (typically of the Gi/o family for D3R). This leads to the dissociation of the Gα and Gβγ subunits, which modulate downstream effectors. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), promoting the binding of β-arrestin proteins. β-arrestin binding not only desensitizes G protein signaling but also initiates a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[1][6]
Caption: D3R signaling cascade initiated by an agonist like this compound.
Application Note 1: β-Arrestin Recruitment Assay
Principle: The β-arrestin recruitment assay is a primary method for assessing the activation of many GPCRs.[1] This protocol describes an enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter®). Cells are engineered to express the D3R fused to a small enzyme fragment and β-arrestin fused to the larger, complementing portion of the enzyme. Upon this compound binding and D3R activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This creates an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the level of β-arrestin recruitment.[7][8][9]
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the D3R-enzyme fragment and β-arrestin-complement fusions in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells and resuspend in an appropriate cell plating reagent.
-
Dispense 5-10 µL of the cell suspension (typically 2,000-5,000 cells) into each well of a white, solid-bottom 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in an appropriate assay buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions, starting from 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., dopamine).
-
Add 5 µL of the diluted compound to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagent kit to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's instructions.
-
Add 10-15 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Normalize the data to the vehicle control (0% activation) and a saturating concentration of a full agonist like dopamine (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Caption: Workflow for the β-Arrestin Recruitment Assay.
Data Presentation: this compound Potency and Efficacy
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| D3R β-Arrestin Recruitment | EC50 | 17 nM - 36 nM | [1][3] |
| D3R β-Arrestin Recruitment | Emax | Full Agonist |[3] |
Application Note 2: G Protein Activation ([³⁵S]GTPγS) Assay
Principle: This functional assay measures one of the earliest events in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[10][11] The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When this compound activates the D3R, the associated Gi/o protein releases GDP and binds [³⁵S]GTPγS.[12] Because this analog is resistant to the Gα's intrinsic GTPase activity, the [³⁵S]GTPγS-bound Gα subunit accumulates. The amount of incorporated radioactivity, measured after separating bound from unbound radioligand, is directly proportional to the extent of G protein activation.[13]
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human D3R (e.g., CHO or HEK293 cells) to high density.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., via BCA assay) and store at -80°C.
-
-
Assay Setup:
-
Thaw prepared membranes on ice. Dilute to the desired concentration (e.g., 5-10 µg protein per well) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).
-
In a 96-well plate, add in order:
-
50 µL of diluted membranes.
-
25 µL of this compound serial dilutions (or vehicle/positive control).
-
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Start the binding reaction by adding 25 µL of assay buffer containing [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition and Analysis:
-
Dry the filter plate completely.
-
Add liquid scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta or TopCount).
-
Define basal binding (vehicle control) and non-specific binding (in the presence of excess unlabeled GTPγS).
-
Subtract non-specific binding from all wells and plot the specific binding against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine EC50 and Emax.
-
Caption: Workflow for the [³⁵S]GTPγS G Protein Activation Assay.
Data Presentation: this compound Potency and Efficacy
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| D3R G Protein Activation | EC50 | Potent Agonist (Specific value not cited) | [1][5] |
| D3R G Protein Activation | Emax | Promotes G protein activation |[1][5] |
Application Note 3: ERK1/2 Phosphorylation Assay
Principle: Activation of the D3R by this compound can lead to the phosphorylation and activation of downstream kinases like ERK1/2 (also known as p44/42 MAPK).[6][14] This assay quantifies the increase in phosphorylated ERK1/2 (pERK) relative to the total amount of ERK1/2 protein. Western blotting is a standard technique to measure this change, providing a robust readout of downstream functional signaling.[6][15][16]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing D3R (e.g., HEK293) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal levels of ERK phosphorylation.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes). Include vehicle and positive controls.
-
-
Cell Lysis:
-
After treatment, place plates on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load 15-20 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-pERK1/2) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pERK to total ERK for each sample. Plot this ratio against this compound concentration to determine EC50.
-
Caption: Workflow for the ERK1/2 Phosphorylation Western Blot Assay.
Data Presentation: this compound Potency and Efficacy
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| D3R ERK1/2 Phosphorylation | EC50 | Potent Agonist (Specific value not cited) | [1][5] |
| D3R ERK1/2 Phosphorylation | Emax | Promotes pERK phosphorylation |[1][5] |
Summary of this compound Efficacy and Potency
This table summarizes the pharmacological parameters of this compound at the D3 dopamine receptor across the key functional assays. The data collectively demonstrate that this compound is a potent, full agonist that robustly engages both G protein and β-arrestin signaling pathways downstream of the D3R.
| Assay Type | Cell Line | Parameter | This compound Value | Dopamine (Reference) |
| β-Arrestin Recruitment | HEK293/CHO | EC50 | 17 - 36 nM | ~6.4 nM[1] |
| Emax | Full Agonist (~100% of DA) | 100% (by definition) | ||
| G Protein Activation | CHO/HEK293 | EC50 | Potent Agonist | Potent Agonist |
| Emax | Active | Active | ||
| ERK1/2 Phosphorylation | HEK293 | EC50 | Potent Agonist | Potent Agonist |
| Emax | Active | Active |
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. revvity.com [revvity.com]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML417 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing ML417, a potent and highly selective D3 dopamine (B1211576) receptor agonist, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and highly selective agonist for the D3 dopamine receptor (D3R), a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves binding to and activating the D3R, which in turn potently promotes downstream signaling pathways, including G protein activation, β-arrestin translocation, and phosphorylation of ERK1/2 (pERK).[1] this compound exhibits exceptional selectivity for the D3R with minimal to no activity at other dopamine receptor subtypes.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A good starting point for this compound in most cell-based assays is in the low nanomolar to low micromolar range. The reported potency (EC50) of this compound in a β-arrestin recruitment assay is approximately 36 nM. However, the optimal concentration is highly dependent on the cell type, assay endpoint, and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells, typically below 0.5%, and for some sensitive primary cells, below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing cell toxicity at my desired this compound concentration. What could be the cause?
A4: Cell toxicity can arise from several factors:
-
High Concentration of this compound: Even though this compound is reported to have a good toxicology profile, excessively high concentrations can lead to off-target effects and cytotoxicity. It is essential to determine the optimal, non-toxic concentration range through a dose-response curve and a cell viability assay.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium is within the tolerated range for your specific cell line.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
Q5: My experimental results with this compound are inconsistent. What are the potential reasons?
A5: Inconsistent results can be due to several factors:
-
Compound Preparation: Inconsistent preparation of stock and working solutions can lead to variability. Ensure accurate and reproducible dilutions.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and health can significantly impact the cellular response to this compound. Maintain consistent cell culture practices.
-
Assay Protocol: Deviations in incubation times, reagent concentrations, or measurement procedures can introduce variability. Adhere strictly to your optimized protocol.
-
Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Use freshly thawed aliquots for each experiment.
Troubleshooting Guides
Issue 1: Low or No Agonist Response
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal effective concentration. |
| Low D3 Receptor Expression | Confirm the expression of the D3 receptor in your cell line of interest using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium. |
| Degraded this compound | Prepare a fresh stock solution of this compound from powder. Avoid multiple freeze-thaw cycles of stock solutions. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). |
Issue 2: High Background Signal in Functional Assays
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | This can occur in overexpression systems. Titrate the amount of receptor plasmid used for transfection to find an optimal expression level. |
| Assay Reagent Interference | Run appropriate controls, including vehicle-only and cells-only wells, to identify any background signal from the assay reagents or medium. |
| Cellular Stress | Ensure gentle handling of cells during the assay procedure to minimize stress-induced signaling. |
Quantitative Data Summary
The following table summarizes the known potency of this compound in a key functional assay. Note that these values can vary depending on the specific cell line, assay conditions, and experimental setup.
| Assay Type | Parameter | Value | Cell Line |
| β-Arrestin Recruitment | EC50 | ~36 nM | Not specified in abstract |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic potential of this compound and to identify a suitable concentration range for functional assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Measuring D3 Receptor Activation via β-Arrestin Recruitment Assay
This protocol outlines a general method to quantify the agonist activity of this compound by measuring the recruitment of β-arrestin to the D3 receptor. This is often performed using commercially available assay systems (e.g., PathHunter®).
Materials:
-
Cells stably or transiently expressing a D3 receptor and a β-arrestin reporter system
-
Assay-specific cell plating and detection reagents
-
This compound
-
DMSO
-
384-well white, clear-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Cell Preparation:
-
Culture and harvest the cells according to the assay kit manufacturer's instructions.
-
Dispense the cells into a 384-well assay plate at the recommended density.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (DMSO).
-
Add the diluted this compound or vehicle control to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for the time specified in the assay protocol (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time to allow the signal to develop.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Visualizations
Caption: D3R Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for this compound Experiments.
References
Troubleshooting low signal in ML417-induced pERK assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ML417 to induce Extracellular signal-regulated kinase (ERK) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ERK phosphorylation?
This compound is a potent and highly selective agonist for the D3 dopamine (B1211576) receptor (D3R). The D3R is a G-protein coupled receptor (GPCR). Upon binding of this compound, the D3R activates intracellular signaling cascades that lead to the phosphorylation of ERK1/2 (pERK). This signaling can occur through two primary pathways: a G-protein-dependent pathway, typically involving Gαi/o, which modulates the activity of downstream kinases, and a β-arrestin-mediated pathway. Both pathways converge on the core MAP kinase cascade (Ras-Raf-MEK) to ultimately phosphorylate ERK.
Q2: I am not observing any pERK signal after this compound treatment. What is a likely cause?
A complete lack of signal often points to a critical issue in the experimental setup. Common causes include:
-
Inactive this compound: Ensure the compound has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Suitability: Confirm that your cell line endogenously expresses the D3 dopamine receptor at sufficient levels to elicit a detectable signal.
-
Suboptimal Treatment Conditions: The concentration of this compound or the stimulation time may be inadequate. A dose-response and time-course experiment is essential to determine the optimal conditions for your specific cell model.
-
Rapid Dephosphorylation: Phosphatase activity in your cell lysate can rapidly remove the phosphate (B84403) group from ERK. It is critical to use a lysis buffer containing a cocktail of phosphatase inhibitors and to keep samples on ice at all times.
Q3: My pERK signal is very weak or faint. How can I improve it?
Weak signals are a common challenge when detecting phosphorylated proteins. Consider the following optimization steps:
-
Increase Protein Load: The amount of phosphorylated protein may be too low for detection. Increase the total protein loaded per well on your SDS-PAGE gel, aiming for 20-30 µg as a starting point, but loads up to 100 µg may be necessary for low-abundance targets.
-
Antibody Concentrations: The dilutions for your primary or secondary antibodies may not be optimal. Titrate your anti-pERK antibody to find the concentration that yields the best signal-to-noise ratio. Also, ensure your secondary antibody is fresh and active.
-
Enhance Detection: Use a high-sensitivity ECL (enhanced chemiluminescence) substrate to amplify the signal from the HRP-conjugated secondary antibody.
-
Optimize Blocking: While non-fat dry milk is a common blocking agent, it contains phosphoproteins (like casein) that can sometimes increase background and mask signals. Try switching to 3-5% Bovine Serum Albumin (BSA) in TBST, which is often recommended for phospho-westerns.
-
Check Transfer Efficiency: Confirm that proteins, especially lower molecular weight proteins like ERK (~42/44 kDa), have successfully transferred from the gel to the membrane using a reversible stain like Ponceau S.
Q4: Why is it important to also probe for Total ERK?
Probing for total ERK on the same blot is a critical control. It allows you to normalize the pERK signal to the total amount of ERK protein in each lane. This normalization corrects for any variations in protein loading between wells and confirms that the changes you observe are due to phosphorylation events and not differences in the total amount of ERK protein expressed under different conditions.
Q5: Can the buffer system I use affect my results?
Yes. Avoid using Phosphate-Buffered Saline (PBS) for your wash buffers and antibody dilutions. The phosphate ions in PBS can compete with the phospho-epitope on your target protein for binding to the primary antibody, leading to a weaker signal. It is highly recommended to use Tris-Buffered Saline with Tween 20 (TBST) for all wash and antibody incubation steps.
Quantitative Data Summary
The optimal concentration and treatment time for this compound can vary significantly between cell lines. It is crucial to perform a dose-response and a time-course experiment to determine the ideal conditions for your system. Below are example tables outlining such experiments.
Table 1: Example Dose-Response Experiment Setup
| Parameter | Description |
| Cell Seeding | Seed cells to achieve 70-80% confluency at the time of treatment. |
| Serum Starvation | Starve cells in serum-free media for 4-12 hours prior to treatment to reduce basal pERK levels. |
| This compound Concentrations | Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM). |
| Treatment Time | Use a fixed, predetermined time point (e.g., 15 minutes) based on typical GPCR signaling kinetics. |
| Controls | Include an untreated (vehicle only) control to measure basal pERK levels. |
| Analysis | Lyse cells, run a Western blot, and probe for pERK and Total ERK. Quantify bands to determine the EC50. |
Table 2: Example Time-Course Experiment Setup
| Parameter | Description |
| Cell Seeding | Seed cells to achieve 70-80% confluency at the time of treatment. |
| Serum Starvation | Starve cells in serum-free media for 4-12 hours prior to treatment. |
| This compound Concentration | Use a fixed concentration of this compound determined from the dose-response experiment (e.g., 100 nM). |
| Treatment Times | Treat cells for various durations (e.g., 0, 2, 5, 15, 30, 60 minutes). |
| Controls | Include an untreated (0 min) control to measure basal pERK levels. |
| Analysis | Lyse cells, run a Western blot, and probe for pERK and Total ERK. Quantify bands to identify the time of peak phosphorylation. |
Experimental Protocols
Detailed Protocol: pERK/Total ERK Western Blot
This protocol provides a step-by-step guide for detecting pERK and Total ERK in cell lysates following this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat cells with the desired concentrations of this compound for the determined amount of time. Include a vehicle-only control.
-
-
Cell Lysis (Critical Step):
-
Immediately after treatment, place the 6-well plate on ice.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Optional but recommended: Stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
-
-
Immunoblotting:
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody (pERK): Incubate the membrane with anti-pERK1/2 (Thr202/Tyr204) antibody diluted in 5% BSA/TBST. A typical dilution is 1:1000, but this should be optimized. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (or other appropriate species) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to avoid signal saturation.
-
-
Stripping and Re-probing for Total ERK:
-
After imaging pERK, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST (3 x 10 minutes).
-
Re-block the membrane in 5% BSA/TBST for 1 hour.
-
Incubate with an anti-Total ERK antibody (1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Repeat the washing, secondary antibody, and detection steps as described above.
-
Visualizations
Caption: this compound binds to the D3R, initiating G-protein and β-arrestin pathways that activate the MAPK cascade.
Caption: Experimental workflow for pERK and Total ERK Western blot analysis after this compound treatment.
Caption: A logical troubleshooting guide for diagnosing the cause of low pERK signal.
ML417 solubility and stability in DMSO for in vitro assays
Welcome to the technical support center for ML417. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For optimal results, it is crucial to use anhydrous, high-purity DMSO to avoid solubility issues, as DMSO is highly hygroscopic and can absorb moisture from the air, which may reduce its solvating power.[1]
Q2: I am having trouble dissolving this compound in DMSO. What steps can I take?
A2: If you are encountering solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Ensure Proper Solvent and Compound Temperature: Allow both the this compound powder and the DMSO to equilibrate to room temperature before mixing.[1]
-
Vigorous Mixing: After adding DMSO to the this compound powder, vortex the solution vigorously for 1-2 minutes.[1]
-
Gentle Warming: If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the energy barrier for dissolution.[1]
-
Sonication: A water bath sonicator can be used for 10-15 minutes to aid in the dissolution of the compound.[1]
-
Prepare a More Dilute Stock Solution: If you are trying to make a very high concentration stock solution and are facing solubility limits, try preparing a more dilute solution (e.g., 5 mM instead of 10 mM).[1]
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[2][3]
Q4: How stable is this compound in DMSO at the recommended storage temperatures?
A4: While specific long-term stability data for this compound in DMSO is not publicly available, general studies on small molecule stability in DMSO provide some guidance. Many compounds are stable for extended periods when stored at -20°C or -80°C.[2][4] However, stability is compound-specific. For critical experiments, it is best practice to use freshly prepared stock solutions or to perform periodic quality control checks on stored solutions. A study on a diverse set of compounds showed that 85% were stable in DMSO containing 10% water for up to 2 years at 4°C.[5]
Q5: What is the maximum final concentration of DMSO that is safe for cells in in vitro assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general recommendation is to keep the final DMSO concentration below 0.5%, with many researchers aiming for 0.1% or lower.[3][6] The tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess the impact on your specific cell line.
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed when diluting the DMSO stock solution into aqueous cell culture media.
-
Problem: The compound is precipitating out of the aqueous solution.
-
Cause: This is a common issue for hydrophobic compounds when transferred from a high-concentration organic solvent stock to an aqueous environment.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into your media.[3]
-
Rapid Mixing: Add the DMSO stock solution to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.[6] This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
-
Pre-warming the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[6]
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
-
Issue 2: Inconsistent or unexpected results in biological assays.
-
Problem: Variability in experimental outcomes.
-
Cause: This could be due to several factors related to the handling of the this compound DMSO stock solution.
-
Solution:
-
Ensure Complete Dissolution: Before each use, visually inspect your thawed stock solution to ensure the compound is fully dissolved. If any precipitate is visible, gently warm and vortex the solution as described in the FAQs.
-
Avoid Repeated Freeze-Thaw Cycles: As mentioned, aliquot your stock solution to minimize freeze-thaw cycles.[2][3]
-
Use Fresh Stock Solutions: For highly sensitive assays, prepare fresh stock solutions of this compound.
-
Vehicle Control: Always include a DMSO-only vehicle control in your experiments to account for any effects of the solvent on the cells.
-
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Solvent | Anhydrous, high-purity DMSO | [1] |
| Stock Solution Storage | -20°C or -80°C, protected from light and moisture | [2] |
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | [3][6] |
| Freeze-Thaw Cycles | Minimize by aliquoting | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Equilibration: Bring the vial of this compound powder and a sealed bottle of anhydrous, high-purity DMSO to room temperature.[1]
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes or gently warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in amber vials. Store the aliquots at -20°C or -80°C.[2]
Protocol 2: β-Arrestin Recruitment Assay
This is a general protocol for a chemiluminescence-based β-arrestin recruitment assay. Specific details may vary depending on the commercial kit used.
-
Cell Plating: Seed cells expressing the D3 dopamine (B1211576) receptor and the β-arrestin assay components into a 96-well or 384-well white, clear-bottom plate at a predetermined density. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known D3 agonist).
-
Compound Addition: Remove the culture medium from the cells and add the diluted this compound, vehicle control, and positive control to the respective wells.
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagent (containing the luciferase substrate) to each well and incubate at room temperature for the specified time (e.g., 60 minutes) to allow for signal development.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 3: pERK Phosphorylation Assay (Western Blot)
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Treat the cells with different concentrations of this compound for a specified time (e.g., 5-15 minutes). Include a vehicle control and a positive control.
-
Cell Lysis: After treatment, place the plates on ice and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[7]
Visualizations
Caption: this compound signaling pathway through the D3 Dopamine Receptor.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. d-nb.info [d-nb.info]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML417 and the Dopamine D2 Receptor
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ML417. Our resources are designed to help you troubleshoot experiments and accurately interpret your results, particularly concerning its high selectivity for the D3 dopamine (B1211576) receptor over the D2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and highly selective D3 dopamine receptor (D3R) agonist.[1][2][3][4][5] It was identified through high-throughput screening and subsequent medicinal chemistry optimization to potently activate the D3R.[1][2][3][5] Its mechanism of action involves promoting D3R-mediated G protein activation, β-arrestin translocation, and ERK1/2 phosphorylation.[2][3][5]
Q2: I am observing unexpected effects in my experiment that I suspect are due to this compound acting on the D2 receptor. Is this expected?
A2: It is highly unexpected for this compound to have significant activity at the D2 dopamine receptor (D2R). Published data consistently demonstrates that this compound is exceptionally selective for the D3R, with minimal to no agonist activity at the D2R.[1][4] If you are observing what appears to be a D2R-mediated effect, it is more likely due to other factors in your experimental setup. Please refer to our troubleshooting guides below to investigate potential causes.
Q3: How selective is this compound for the D3 receptor over the D2 receptor?
A3: this compound exhibits remarkable selectivity for the D3R. In β-arrestin recruitment assays, this compound acts as a full agonist at the D3R with a potency of 36 nM, while showing minimal effects on D2R-mediated β-arrestin translocation.[4] This high degree of selectivity is a key feature of the compound.
Q4: Where can I find quantitative data on the selectivity and potency of this compound?
A4: The following tables summarize the reported pharmacological data for this compound at the D3 and D2 receptors.
| Assay Type | Receptor | Parameter | Value | Reference |
| β-Arrestin Recruitment Assay | D3 | Potency (EC50) | 36 nM | [4] |
| β-Arrestin Recruitment Assay | D2 | Activity | Minimal | [4] |
Note: This table is a summary of key findings. For more detailed data, please consult the primary literature.
Troubleshooting Guides
Problem: My experimental results suggest this compound is activating the D2 receptor.
This is a common concern when experimental results deviate from expectations. Here are several potential causes and troubleshooting steps:
Potential Cause 1: Off-target effects on other receptors.
While this compound has exceptional global selectivity against a wide panel of G protein-coupled receptors (GPCRs), it's crucial to consider the specific expression profile of your experimental system.[1][2][3][5]
-
Troubleshooting Step:
-
Confirm Receptor Expression: Verify the expression levels of D2 and D3 receptors in your cell line or tissue preparation using techniques like qPCR or western blotting.
-
Use a D2-Selective Antagonist: Pre-treat your system with a well-characterized and selective D2 receptor antagonist before adding this compound. If the observed effect is blocked, it would suggest D2 receptor involvement, which would be an anomalous result for this compound and may point to issues with your system.
-
Consider Other Dopamine Receptors: While unlikely, ensure your system does not have unusual expression of other dopamine receptor subtypes that might be contributing to the observed effect.
-
Potential Cause 2: Experimental Artifacts or Assay Interference.
The observed signal may not be a direct result of D2 receptor activation but rather an artifact of the assay itself.
-
Troubleshooting Step:
-
Run Appropriate Controls: Include vehicle-only controls and controls with a known D2 receptor agonist and antagonist to ensure your assay is performing as expected.
-
Check for Compound Interference: Assess whether this compound interferes with your detection method (e.g., fluorescence, luminescence) in a cell-free system.
-
Vary Assay Conditions: Modify assay parameters such as incubation time and cell density to see if the unexpected effect is sensitive to these changes.
-
Potential Cause 3: Contamination of this compound stock solution.
While rigorous quality control is standard, contamination can occur in any laboratory setting.
-
Troubleshooting Step:
-
Use a Fresh Stock: Prepare a fresh solution of this compound from a new vial.
-
Verify Compound Identity and Purity: If possible, independently verify the identity and purity of your this compound sample using analytical techniques such as LC-MS or NMR.
-
Experimental Protocols
To assist in verifying the selectivity of this compound in your own laboratory, we provide the following generalized experimental protocols.
Protocol 1: Radioligand Binding Assay to Determine Affinity for D2 and D3 Receptors
This protocol is designed to measure the binding affinity (Ki) of this compound for the D2 and D3 receptors.
-
Cell Culture and Membrane Preparation:
-
Competition Binding Assay:
-
Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-methylspiperone for D2 receptors) and a range of concentrations of this compound.[6][7]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., (+)-butaclamol).[6]
-
Incubate at room temperature for 90 minutes.[6]
-
-
Data Analysis:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value for this compound (the concentration that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[6]
-
Protocol 2: Functional Assay to Measure D2 and D3 Receptor Activation (cAMP Assay)
This protocol measures the functional consequence of receptor activation by quantifying changes in intracellular cyclic AMP (cAMP). D2 and D3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels.[8][9]
-
Cell Culture and Seeding:
-
Use a cell line stably expressing the D2 or D3 receptor (e.g., CHO or HEK293 cells).
-
Seed cells in a 96-well plate and allow them to adhere overnight.[9]
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add varying concentrations of this compound to the cells. Include a known D2/D3 agonist as a positive control and a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[9]
-
-
cAMP Detection and Analysis:
Visualizations
The following diagrams illustrate key concepts related to dopamine receptor signaling and experimental design.
Caption: Canonical Gi/o signaling pathways for D3 and D2 receptors.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor ML417 Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of ML417, a novel and highly selective D3 dopamine (B1211576) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
A1: this compound is a potent and exceptionally selective D3 dopamine receptor (D3R) agonist.[1][2][3] It has shown promise in preclinical studies for its neuroprotective effects on dopaminergic neurons, suggesting its potential as a therapeutic lead for neuropsychiatric disorders such as Parkinson's disease and restless legs syndrome.[1]
Q2: What is known about the pharmacokinetics and bioavailability of this compound?
A2: Published research indicates that this compound has a promising pharmacokinetic profile.[1][2][3] However, like many small molecules, achieving optimal and consistent oral bioavailability in animal models can be challenging due to factors such as low aqueous solubility.
Q3: What are the common causes of poor oral bioavailability for compounds like this compound?
A3: Poor oral bioavailability for small molecules like this compound can stem from several factors:
-
Poor Aqueous Solubility: The compound may not dissolve efficiently in the gastrointestinal (GI) fluids, limiting its absorption.
-
Low Permeability: The molecule may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux Transporters: The compound could be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).
Q4: What initial steps should I take if I observe low or variable this compound exposure in my animal studies?
A4: If you are encountering issues with this compound bioavailability, a systematic approach is recommended. Start by characterizing the physicochemical properties of your specific batch of this compound, including its solubility in relevant buffers (pH 1.2, 4.5, 6.8) to simulate the GI tract environment. Additionally, consider an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay, to assess its ability to cross intestinal barriers.[4]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during in vivo studies with this compound.
Problem 1: Low and/or variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.
-
Troubleshooting & Optimization:
-
Systematic Vehicle Screening: Test a range of pharmaceutically acceptable vehicles to find a suitable one that can maintain this compound in a solubilized or uniformly suspended state.[4]
-
Particle Size Reduction: Decreasing the particle size of the this compound powder through techniques like micronization or nanomilling can increase the surface area available for dissolution.[4][5]
-
Formulation Strategies: Explore different formulation approaches to enhance solubility.
-
Problem 2: Difficulty in preparing a stable and consistent dosing formulation.
-
Possible Cause: Precipitation of this compound out of solution or suspension.
-
Troubleshooting & Optimization:
-
Co-solvent Systems: Utilize a mixture of solvents, such as water, polyethylene (B3416737) glycol (PEG) 400, and ethanol, to improve solubility.[4]
-
Surfactant-Based Vehicles: Incorporate surfactants like Tween® 80 or Cremophor® EL to aid in solubilization and prevent precipitation.[4]
-
Suspension Formulation: If a solution is not achievable, create a fine, uniform suspension using a suspending agent like methylcellulose (B11928114).[4]
-
Experimental Protocols
Below are detailed methodologies for key experiments to improve this compound bioavailability.
Protocol 1: Systematic Vehicle Screening for Oral Formulation
Objective: To identify a suitable vehicle that maximizes the solubility and stability of this compound for oral administration.
Materials:
-
This compound powder
-
A selection of vehicles (see Table 1)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge tubes
Procedure:
-
Prepare a series of potential vehicles as outlined in Table 1.
-
Add a pre-weighed amount of this compound to a known volume of each vehicle to achieve the target concentration for your study.
-
Vortex and/or sonicate the mixtures to facilitate dissolution or suspension.
-
Visually inspect each preparation for clarity (for solutions) or uniformity (for suspensions) at 0, 1, 2, and 4 hours to assess stability.
-
For the most promising vehicles, perform a stability check over the intended duration of your experiment.
Protocol 2: Preparation of a Micronized this compound Suspension
Objective: To prepare a suspension of micronized this compound to enhance its dissolution rate.
Materials:
-
Micronized this compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Tween® 80 (optional, as a wetting agent)
-
Stir plate and stir bar
-
Homogenizer (optional)
Procedure:
-
If using a wetting agent, first dissolve Tween® 80 in the vehicle (e.g., to a final concentration of 0.1%).
-
Slowly add the micronized this compound powder to the vehicle while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
If necessary, use a homogenizer to further reduce particle agglomeration.
-
Maintain continuous stirring of the suspension during the dosing procedure to ensure each animal receives a consistent dose.
Data Presentation
Table 1: Example Vehicles for Systematic Screening
| Vehicle Composition | Rationale |
| 0.5% Methylcellulose in Water | Standard suspending agent. |
| 0.5% Methylcellulose, 0.1% Tween® 80 in Water | Addition of a surfactant to improve wetting. |
| 10% DMSO, 90% Saline | Co-solvent system for initial testing. |
| 10% DMSO, 40% PEG 400, 50% Water | A common co-solvent system for poorly soluble compounds.[6][7] |
| 20% Captisol® in Water | Use of a cyclodextrin (B1172386) to enhance solubility.[4] |
| Self-Emulsifying Drug Delivery System (SEDDS) Base | Lipid-based formulation to improve absorption.[4][8] |
Visualizations
Caption: Troubleshooting workflow for addressing poor this compound bioavailability.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in ML417 signaling pathway analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ML417, a potent and selective inhibitor of the Smoothened (SMO) protein in the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO.[1][2][3] Activated SMO then initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and differentiation.[1][3][4] this compound binds to SMO, preventing its activation even in the presence of Hedgehog ligands, thereby blocking the entire downstream signaling cascade.
Q2: What are the expected effects of this compound treatment in responsive cell lines?
A2: In cell lines with a constitutively active or ligand-dependent Hedgehog pathway, treatment with this compound is expected to decrease the expression of GLI target genes, such as GLI1 and PTCH1. This should correlate with a reduction in cell proliferation and, in some cases, an induction of apoptosis.
Q3: Can resistance to this compound occur?
A3: Yes, resistance to SMO inhibitors like this compound can develop. This can occur through several mechanisms, including mutations in the SMO gene that prevent drug binding, or the activation of non-canonical pathways that bypass the need for SMO to activate GLI transcription factors.[5][6]
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes when using this compound and provides a step-by-step guide to investigate their causes.
Issue 1: No significant decrease in cell viability after this compound treatment in a supposedly sensitive cell line.
Possible Causes and Troubleshooting Steps:
-
Incorrect this compound Concentration: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Cell Line Integrity: Authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to rule out misidentification or contamination.
-
Primary Resistance: The cell line may harbor pre-existing mutations in the Hedgehog pathway. Sequence key genes such as PTCH1, SMO, SUFU, and GLI to identify any mutations that could confer resistance.[5]
Troubleshooting Workflow for Poor this compound Response
Caption: Troubleshooting workflow for poor this compound response.
Issue 2: High background or no change in GLI-reporter assay after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Leaky Reporter Construct: Validate your reporter construct in a cell line known to have no Hedgehog pathway activity to ensure it is not constitutively active.
-
Non-Canonical GLI Activation: The GLI transcription factors may be activated by other signaling pathways that cross-talk with the Hedgehog pathway, such as PI3K/AKT or MAPK.[7][8] To investigate this, co-treat cells with this compound and an inhibitor of a suspected parallel pathway.
-
Suboptimal Transfection Efficiency: Optimize your transfection protocol to ensure consistent and high expression of the reporter construct.
Quantitative Data Summary
The following tables provide hypothetical data representing expected outcomes in a responsive cancer cell line (e.g., medulloblastoma) treated with this compound.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (nM) | Percent Viability (72h) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 4.5% |
| 1 | 92% | ± 5.1% |
| 10 | 75% | ± 3.8% |
| 100 | 51% | ± 4.2% |
| 1000 | 22% | ± 3.1% |
| 10000 | 5% | ± 1.9% |
Table 2: Effect of this compound on Hedgehog Target Gene Expression (24h)
| Treatment | Relative GLI1 mRNA Expression | Standard Deviation | Relative PTCH1 mRNA Expression | Standard Deviation |
| Vehicle | 1.00 | ± 0.12 | 1.00 | ± 0.15 |
| This compound (100 nM) | 0.25 | ± 0.05 | 0.31 | ± 0.07 |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for GLI1 and PTCH1 Expression
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. The following day, treat with this compound at the desired concentration or a vehicle control for 24-48 hours.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.[6]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add solubilization solution (e.g., DMSO) and incubate until the formazan (B1609692) crystals are dissolved.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Signaling Pathway Diagrams
Canonical Hedgehog Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unravelling the Mysteries of the Sonic Hedgehog Pathway in Cancer Stem Cells: Activity, Crosstalk and Regulation | MDPI [mdpi.com]
- 8. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing ML417 Dosage for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML417 for optimal neuroprotective outcomes in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and highly selective D3 dopamine (B1211576) receptor (D3R) agonist.[1] As a D2-like receptor, the D3R primarily couples to Gi/Go proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels. The activation of the D3R by this compound can also modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is often associated with cell survival and neuroprotection.
Q2: What is a recommended starting concentration range for this compound in neuroprotection assays?
A2: Based on functional cell-based assays, this compound has demonstrated potency with EC50 values ranging from 0.18 to 86 nM for D3R-mediated β-arrestin translocation and G protein activation.[1] For initial neuroprotection experiments, a concentration range of 10 nM to 1 µM is recommended. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or lower. For cell-based assays, the DMSO stock should be further diluted in your cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic at effective concentrations?
A4: While this compound is designed for high selectivity, it is essential to assess its potential cytotoxicity in your specific experimental model. A cell viability assay, such as the MTT or XTT assay, should be performed to determine the concentration range where this compound does not induce cell death. This will ensure that any observed neuroprotective effects are not confounded by direct effects on cell viability.
Q5: How can I confirm that this compound is activating the D3 receptor in my experimental system?
A5: You can confirm the on-target activity of this compound by performing functional assays that measure downstream signaling events of D3R activation. These include β-arrestin recruitment assays and Western blot analysis of ERK1/2 phosphorylation. A known D3R antagonist can be used to block the effects of this compound, thus confirming the specificity of its action.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable neuroprotective effect. | Suboptimal this compound concentration: The concentration may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM). |
| Low D3 receptor expression: The cell line or primary culture may not express sufficient levels of the D3 receptor. | Verify D3R expression using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a cell line known to endogenously express D3R or a transfected cell line. | |
| Inappropriate assay window: The timing of this compound treatment and the induction of neurotoxicity may not be optimal. | Vary the pre-incubation time with this compound before inducing neurotoxicity and assess neuroprotection at different time points after the insult. | |
| High variability between replicates. | Inconsistent cell seeding: Uneven cell distribution can lead to variability in the response. | Ensure proper cell suspension and mixing before and during plating. |
| Compound precipitation: this compound may precipitate in the culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower final concentration or a different solvent system if compatible with your cells. | |
| Pipetting errors: Inaccurate pipetting can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency. | |
| Unexpected cytotoxicity. | This compound concentration is too high: High concentrations may lead to off-target effects and cell death. | Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range of this compound for your specific cells. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same solvent concentration) in all experiments. | |
| Inconsistent results in functional assays (β-arrestin, pERK). | Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. | Use cells within a defined low passage number range for all experiments. |
| Serum starvation: Presence of growth factors in serum can activate basal signaling pathways, masking the effect of this compound. | For signaling pathway studies like ERK1/2 phosphorylation, serum-starve the cells for a few hours or overnight before this compound treatment. | |
| Assay timing: The kinetics of β-arrestin recruitment and ERK1/2 phosphorylation can be transient. | Perform a time-course experiment to determine the optimal stimulation time for observing the maximal response. |
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| EC50 (β-arrestin recruitment) | 0.18 - 86 nM | [1] |
| EC50 (G protein activation) | 0.18 - 86 nM | [1] |
| Recommended Starting Concentration for Neuroprotection Assays | 10 nM - 1 µM | N/A |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is based on the DiscoverX PathHunter® β-arrestin assay and should be performed according to the manufacturer's instructions.
-
Cell Handling: Use a PathHunter® cell line stably expressing the D3 dopamine receptor. Culture and passage the cells as recommended by the manufacturer.
-
Cell Plating: On the day of the assay, harvest and resuspend the cells in the provided cell plating reagent. Dispense the cell suspension into a white, clear-bottom 384-well microplate.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Agonist Stimulation: Add the diluted this compound or a reference agonist to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Prepare the detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Luminescence Reading: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This is a general protocol and requires optimization for specific cell lines and antibodies.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the p-ERK1/2 levels as a ratio to total ERK1/2.
Visualizations
References
Validation & Comparative
A Comparative Analysis of ML417 and Pramipexole on Dopamine D3 Receptors
For Immediate Release
This guide provides a detailed comparative analysis of two key dopamine (B1211576) D3 receptor (D3R) agonists: ML417, a novel and highly selective research compound, and pramipexole (B1678040), a clinically established medication. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance on D3 receptors, supported by experimental data and detailed protocols.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the treatment of various neuropsychiatric disorders, including Parkinson's disease, restless legs syndrome, and substance use disorders. While both this compound and pramipexole act as agonists at the D3R, they exhibit distinct profiles in terms of selectivity, signaling bias, and functional activity. Understanding these differences is crucial for both elucidating the specific roles of D3R in physiological and pathological processes and for the development of next-generation therapeutics with improved efficacy and reduced side effects.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and pramipexole at dopamine D2 and D3 receptors.
Table 1: Receptor Binding Affinity (Ki)
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs D2 Selectivity | Reference |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Highly Selective for D3R | [1] |
| Pramipexole | 0.5 | 3.9 | ~8-fold | [2][3] |
| Pramipexole | 0.97 | 79,500 | ~82,000-fold | [4] |
Note: The significant discrepancy in pramipexole's D2 receptor affinity highlights the importance of experimental conditions and tissue/cell type used in binding assays.
Table 2: Functional Activity at D3 Receptor (β-Arrestin Recruitment)
| Compound | EC50 (nM) | Emax (% of Dopamine) | Reference |
| This compound | 1.4 ± 0.7 | 92 ± 10 | [1] |
| Pramipexole | 5.4 ± 1.5 | Not Reported | [1] |
Signaling Pathways and Biased Agonism
This compound is a novel and exceptionally selective D3R agonist that potently triggers G protein activation, β-arrestin translocation, and pERK phosphorylation, with negligible activity at other dopamine receptors.[1] In contrast, pramipexole is characterized as a D3-preferring, unbiased agonist, indicating that it activates both G-protein and β-arrestin pathways.[5][6][7] This difference in signaling bias may account for their distinct pharmacological profiles and therapeutic effects.
Signaling pathways activated by this compound and pramipexole at the D3 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Competition Binding Assay ([³H]-spiperone)
This protocol is used to determine the binding affinity (Ki) of a test compound for the D2 and D3 dopamine receptors.
Workflow for the radioligand competition binding assay.
Materials:
-
Cell membranes expressing human D2 or D3 receptors
-
[³H]-spiperone (Radioligand)
-
Test compound (e.g., this compound, pramipexole)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: (+)-Butaclamol (10 µM)
-
96-well plates, filter mats, liquid scintillation cocktail
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute membranes in assay buffer to the desired concentration. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add assay buffer, the diluted cell membranes, [³H]-spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding).[8][9] The total assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
PathHunter® β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to the D3 receptor upon agonist stimulation.
Workflow for the PathHunter® β-arrestin recruitment assay.
Materials:
-
PathHunter® CHO-K1 DRD3 β-Arrestin GPCR Assay cells
-
Cell Plating Reagent
-
Test compound (e.g., this compound, pramipexole)
-
Control agonist (e.g., dopamine)
-
PathHunter® Detection Reagents
-
384-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the PathHunter® cells in a 384-well plate at a density of approximately 2,100 cells per well in 3 µL of cell plating reagent.[10] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control agonist in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cell plate. The final volume is typically around 5 µL.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[10]
-
Detection: Add 1.5 µL of the PathHunter® detection reagent mixture to each well.[10] Incubate at room temperature for 60 minutes in the dark.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.
cAMP Inhibition Assay
This functional assay measures the ability of a D3R agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gi/o-coupled receptors.
Materials:
-
Cells stably expressing the human D3 receptor (e.g., CHO-K1 or HEK293)
-
Forskolin (B1673556) (to stimulate adenylate cyclase and increase basal cAMP levels)
-
Test compound (e.g., this compound, pramipexole)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)[11][12]
Procedure:
-
Cell Seeding: Seed the D3R-expressing cells in a suitable microplate and grow to the desired confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of the test compound. Plot the percent inhibition against the log concentration of the agonist to determine the IC50 value, which reflects the compound's potency in the G-protein signaling pathway.
Conclusion
This compound and pramipexole both demonstrate potent agonism at the dopamine D3 receptor but differ significantly in their selectivity and signaling profiles. This compound is a highly selective D3R agonist, making it an invaluable tool for dissecting the specific functions of this receptor. Pramipexole, while D3-preferring, also interacts with D2 receptors and acts as an unbiased agonist. These distinctions are critical for interpreting experimental results and for the rational design of future therapeutic agents targeting the dopaminergic system. The provided experimental protocols offer a foundation for further comparative studies to fully elucidate the pharmacological nuances of these and other D3R-active compounds.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. innoprot.com [innoprot.com]
ML417 vs. Ropinirole: A Comparative Analysis of D3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of selective ligands for dopamine (B1211576) receptor subtypes is a critical endeavor in neuroscience research and drug discovery. The dopamine D3 receptor, in particular, has emerged as a promising target for therapeutic interventions in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. This guide provides a detailed comparison of two key compounds: ML417, a novel and highly selective D3 receptor agonist, and ropinirole (B1195838), a D2-like receptor agonist with a preference for the D3 subtype, which is clinically used for the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] This objective comparison is supported by experimental data to inform researchers and drug development professionals on their respective properties and potential applications.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the key quantitative data for this compound and ropinirole, highlighting their differences in binding affinity and functional potency at dopamine D2 and D3 receptors.
Table 1: Dopamine Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3) |
| This compound | D3 | Not explicitly stated in provided abstracts, but described as potent. | Described as highly selective with minimal effects on other dopamine receptors.[1][4] |
| Ropinirole | D2 | 29 | ~20-fold D3 selective |
| D3 | 1.45 (calculated from pKi of 8.84) |
Note: Ropinirole's D2 Ki is from human caudate binding.[5] Ropinirole's D3 selectivity is reported as 20-fold in radioligand binding studies.[2][6]
Table 2: Dopamine Receptor Functional Potency
| Compound | Receptor | Functional Assay | Potency (EC50/pEC50) | Efficacy |
| This compound | D3 | β-arrestin recruitment | 36 nM | Full agonist[7] |
| D2 | β-arrestin recruitment | Minimal effects observed[7] | - | |
| Ropinirole | D2 | Extracellular acidification rate | pEC50 = 7.4 | Full agonist[2] |
| D3 | Extracellular acidification rate | pEC50 = 8.4 | Full agonist[2] | |
| D4 | Extracellular acidification rate | pEC50 = 6.8 | Full agonist[2] |
Note: The functional selectivity of ropinirole for D3 over D2 receptors is approximately 10-fold in functional assays.[2]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of this compound and ropinirole for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or D3 receptors (e.g., CHO-K1, HEK293).[8]
-
Radioligand, such as [3H]-Spiperone.[9]
-
Test compounds (this compound, ropinirole) at various concentrations.
-
Non-specific binding control (e.g., Haloperidol or Sulpiride).[9]
-
Incubation buffer.
-
96-well plates.[9]
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the receptor of interest are incubated in a 96-well plate.
-
A fixed concentration of the radioligand (e.g., [3H]-Spiperone) is added to each well.
-
The test compounds (this compound or ropinirole) are added in a range of increasing concentrations.
-
A separate set of wells containing a high concentration of a non-specific competitor (e.g., Haloperidol) is used to determine non-specific binding.
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).[9]
-
The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The data are analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are used to measure the biological response elicited by a compound upon binding to its target receptor.
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.
Objective: To determine the potency (EC50) and efficacy of this compound as a D3 receptor agonist.
Materials:
-
Cell line co-expressing the D3 receptor and a β-arrestin fusion protein (e.g., using enzyme complementation or BRET technology).[7]
-
Test compound (this compound).
-
Assay-specific substrate or reagents.
-
Microplate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Cells are plated in a suitable microplate format.
-
The test compound (this compound) is added at various concentrations.
-
The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
The assay-specific substrate is added, and the signal (e.g., luminescence) is measured using a microplate reader.
-
The data are plotted as a concentration-response curve to determine the EC50 and maximal efficacy.
D2-like dopamine receptors (D2, D3, D4) are typically coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]
Objective: To measure the functional potency of ropinirole at D2 and D3 receptors by quantifying changes in cAMP levels.
Materials:
-
Cell line expressing the D2 or D3 receptor.
-
Forskolin (B1673556) or another adenylyl cyclase activator (to stimulate cAMP production).
-
Test compound (ropinirole).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensors).[12][13]
-
Microplate reader.
Procedure:
-
Cells are plated in a microplate.
-
Cells are pre-incubated with the test compound (ropinirole) at various concentrations.[12]
-
Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The plate is incubated for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay format provided by the detection kit.
-
The inhibitory effect of the agonist on forskolin-stimulated cAMP production is used to generate a concentration-response curve and determine the EC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dopamine D2/D3 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: cAMP functional assay workflow.
Conclusion
The comparative data clearly demonstrate that while both this compound and ropinirole are agonists at the D3 receptor, this compound exhibits significantly higher selectivity. This compound is a potent D3 receptor agonist with minimal activity at other dopamine receptors, making it an exceptional research tool for dissecting the specific roles of the D3 receptor in physiological and pathological processes.[1][4][14] Its high selectivity may also translate into a more favorable side-effect profile in therapeutic applications by avoiding the off-target effects associated with less selective compounds.
Ropinirole, on the other hand, is a D2-like agonist with a preference for D3 receptors.[2][15] While effective clinically, its activity at D2 receptors may contribute to some of its side effects. The approximately 10 to 20-fold selectivity for D3 over D2 receptors is modest compared to the profile of this compound.
For researchers in drug development, this compound represents a valuable lead compound for the development of next-generation D3 receptor-targeted therapeutics. Its unique interaction with the D3 receptor may offer a novel avenue for designing drugs with improved efficacy and tolerability.[1] For scientists investigating the fundamental biology of dopamine signaling, this compound serves as a precise pharmacological probe to elucidate the distinct functions of the D3 receptor, which has been challenging with less selective agents. The choice between this compound and ropinirole will ultimately depend on the specific research or therapeutic goal, with this compound offering unparalleled D3 selectivity for targeted investigations and ropinirole representing a clinically validated, albeit less selective, D2/D3 agonist.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 4. Collection - Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. cAMP assay [bio-protocol.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ropinirole, a dopamine agonist with high D3 affinity, reduces proactive inhibition: A double-blind, placebo-controlled study in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
ML417: A Head-to-Head Comparison with Other Dopamine D3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of ML417's Performance Against Other D3 Receptor Agonists, Supported by Experimental Data.
The dopamine (B1211576) D3 receptor (D3R) has emerged as a significant therapeutic target for a range of neuropsychiatric disorders. The development of selective D3R agonists offers the potential for more targeted and effective treatments with fewer side effects compared to less selective dopaminergic agents. This compound is a novel and highly selective D3R agonist that has demonstrated promising preclinical activity.[1][2][3][4][5] This guide provides a comprehensive head-to-head comparison of this compound with other notable D3R agonists—pramipexole, ropinirole, and quinpirole (B1680403)—supported by quantitative experimental data.
Quantitative Performance Analysis
The following tables summarize the binding affinities and functional potencies of this compound and comparator D3R agonists. This data highlights the superior selectivity of this compound for the D3 receptor over the D2 receptor, a key attribute that may contribute to a more favorable side-effect profile.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D3 Receptor | D2 Receptor | D3 vs. D2 Selectivity |
| This compound | 1.4 | >10,000 | >7,143-fold |
| Pramipexole | 5.4 | 15 | ~3-fold |
| Ropinirole | 16 | 370 | ~23-fold |
| Quinpirole | 1.2 | 41 | ~34-fold |
Data for this compound from Moritz et al. (2020). Data for pramipexole, ropinirole, and quinpirole compiled from various sources and may have been determined under different experimental conditions.
Table 2: Functional Potency at the D3 Receptor (EC50, nM)
| Compound | β-Arrestin Recruitment | G-Protein Activation (cAMP Inhibition) | pERK Phosphorylation |
| This compound | 38 | 86 | Potent Activity |
| Pramipexole | 5.4 | Potent Activity | Potent Activity |
| Ropinirole | 26 | Potent Activity | Potent Activity |
| Quinpirole | Potent Activity | Potent Activity | Potent Activity |
Data for this compound from Moritz et al. (2020). Data for pramipexole, ropinirole, and quinpirole compiled from various sources and may have been determined under different experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of D3 receptor activation by these agonists, it is crucial to visualize the underlying signaling pathways and the experimental methods used to measure these effects.
D3 Receptor Signaling Pathway
Activation of the D3 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Independently of G-protein coupling, the activated receptor can also recruit β-arrestin, which can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).
D3 Receptor Signaling Cascade
Experimental Workflow: β-Arrestin Recruitment Assay
The recruitment of β-arrestin to the D3 receptor is a key indicator of agonist activity. The DiscoverX PathHunter® β-arrestin assay is a common method used to quantify this interaction.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Cross-Validation of ML417 Binding Affinity: A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, understanding the binding characteristics of a compound is paramount. This guide provides a comprehensive cross-validation of the binding affinity of ML417, a novel and highly selective D3 dopamine (B1211576) receptor (D3R) agonist, across various biochemical and cell-based assays. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer a clear and objective comparison of this compound's performance and the methodologies used to assess it.
Quantitative Data Summary
The binding and functional potency of this compound at the human D3 dopamine receptor has been evaluated using several distinct assay formats. The following table summarizes the key quantitative data, highlighting the compound's behavior in both direct binding and functional cell-based assays. Notably, this compound demonstrates potent agonist activity in functional assays, while showing weak displacement of a standard radioligand in a competitive binding assay, suggesting a complex interaction with the receptor.
| Assay Type | Assay Name | Parameter | Value (nM) | Target |
| Biochemical | Radioligand Binding Assay | Ki | >10,000 | Human D3R |
| Cell-Based | β-Arrestin Recruitment | EC50 | 4.8 | Human D3R |
| Cell-Based | G Protein Activation (BRET) | EC50 | 21 | Human D3R |
| Cell-Based | pERK Phosphorylation | EC50 | 18 | Human D3R |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a thorough understanding of the experimental context.
Radioligand Binding Assay
This biochemical assay directly measures the affinity of a compound for its target receptor by assessing its ability to displace a radiolabeled ligand.
-
Cell Membrane Preparation: Membranes from HEK293 cells stably expressing the human D3 dopamine receptor are prepared.
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4.
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]-methylspiperone) and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1][2]
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to the activated G protein-coupled receptor (GPCR), a key step in receptor desensitization and signaling.
-
Cell Line: A U2OS cell line stably co-expressing the human D3 receptor fused to a ProLink™ tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) fragment is used.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added.
-
Signal Measurement: The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[3][4][5]
G Protein Activation Assay (BRET)
This cell-based assay quantifies the activation of G proteins following receptor stimulation, often utilizing Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: HEK293 cells are co-transfected with plasmids encoding the human D3 receptor, a Gα subunit fused to Renilla luciferase (Rluc), and a Gγ subunit fused to Venus (a yellow fluorescent protein variant).
-
Cell Plating: Transfected cells are plated in 96-well plates.
-
Substrate Addition: The luciferase substrate, coelenterazine (B1669285) h, is added to the cells.
-
Compound Stimulation: Varying concentrations of this compound are added to initiate receptor activation.
-
BRET Measurement: The light emission at wavelengths corresponding to both the donor (Rluc) and acceptor (Venus) fluorophores is measured simultaneously. An increase in the BRET ratio indicates G protein activation.
-
Data Analysis: The EC50 value is calculated from the concentration-response curve of the BRET signal.[1]
pERK Phosphorylation Assay
This cell-based assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event following the activation of many GPCRs.
-
Cell Culture: Cells expressing the human D3 receptor are cultured in 96-well plates.
-
Serum Starvation: Cells are serum-starved to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with different concentrations of this compound for a specific duration.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
ELISA or Western Blot: The level of phosphorylated ERK (pERK) is quantified using a specific antibody-based method such as ELISA or Western Blotting.
-
Data Normalization: The amount of pERK is often normalized to the total amount of ERK protein.
-
Data Analysis: The EC50 value is determined by plotting the normalized pERK levels against the concentration of this compound.[2]
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Noncanonical scaffolding of Gαi and β-arrestin by G protein–coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of ML417 Against Other G-Protein Coupled Receptors
A Comparative Guide for Researchers and Drug Development Professionals
The compound ML417 has emerged as a potent and highly selective agonist for the D3 dopamine (B1211576) receptor (D3R), a target of significant interest for the treatment of various neuropsychiatric disorders.[1][2][3][4] This guide provides an objective comparison of this compound's performance against a panel of other G-protein coupled receptors (GPCRs), supported by available experimental data. Detailed methodologies for the key experiments are provided to enable researchers to evaluate and potentially replicate the findings.
Quantitative Selectivity Profile of this compound
This compound (also referred to as compound 20) was evaluated for its selectivity against a broad panel of 168 GPCRs. The primary screening was conducted using a β-arrestin recruitment assay, a common method for assessing GPCR activation.[1][3][4] In this assay format, this compound demonstrated remarkable selectivity for the D3R. Notably, in a functional β-arrestin assay, this compound was found to be 10,000-fold more selective for the D3 receptor compared to the D2 receptor, a closely related dopamine receptor subtype.[5]
While exhibiting a high degree of overall selectivity, this compound did show some partial antagonist activity at a concentration of 10 μM against a small number of other GPCRs. The table below summarizes the observed off-target interactions.
| Receptor | Gene Symbol | % Inhibition (at 10 µM this compound) | Primary G-Protein Coupling |
| Alpha-2C Adrenergic Receptor | ADRA2C | 36% | Gi/o |
| Cholecystokinin A Receptor | CCKAR | 63% | Gq/11 |
| Sphingosine-1-Phosphate Receptor 5 | EDG8 (S1PR5) | 77% | Gi/o |
| Epstein-Barr Virus Induced G-Protein Coupled Receptor 2 | EBI2 (GPR183) | 88% | Gi/o |
| 5-Hydroxytryptamine Receptor 2A | HTR2A | 37% | Gq/11 |
Table 1: Summary of partial antagonist activity of this compound at off-target GPCRs. Data is based on a single high-concentration screening and represents the percent inhibition of the response generated by an EC80 concentration of a reference agonist.[1]
It is important to note that this partial antagonism was observed at a concentration significantly higher than that required for potent D3R activation.
Experimental Protocols
The primary assay used to determine the selectivity of this compound was the DiscoverX PathHunter® β-arrestin recruitment assay. This is a well-established, cell-based assay that measures the interaction of β-arrestin with an activated GPCR.
PathHunter® β-Arrestin Recruitment Assay (General Protocol)
Principle: This assay utilizes enzyme fragment complementation (EFC). The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.
Agonist Mode Screening:
-
Cell Preparation: PathHunter® cells stably co-expressing the ProLink-tagged GPCR and the Enzyme Acceptor-tagged β-arrestin are seeded into 384-well microplates and incubated overnight.
-
Compound Addition: this compound and reference agonists are serially diluted and added to the assay plates.
-
Incubation: The plates are incubated for 90-180 minutes at 37°C or room temperature to allow for receptor activation and β-arrestin recruitment.
-
Detection: A solution containing the β-galactosidase substrate is added to each well.
-
Signal Measurement: After a further incubation period (typically 60 minutes), the chemiluminescent signal is read using a plate reader.
-
Data Analysis: The signal is normalized to the response of a known reference agonist for each GPCR to determine the percent maximum stimulation.
Antagonist Mode Screening:
-
Cell Preparation: As in the agonist mode.
-
Compound Addition: Test compounds (e.g., this compound) are added to the cells and incubated for a short period.
-
Agonist Challenge: A known agonist for the specific GPCR is added at a concentration that elicits a submaximal response (typically EC80).
-
Incubation and Detection: The procedure follows that of the agonist mode.
-
Data Analysis: The signal is analyzed to determine the percent inhibition of the reference agonist's response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways of the off-target GPCRs and the experimental workflow for assessing GPCR selectivity.
References
- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to ML417 and PD128907 for Dopamine D3 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor (D3R) is a critical target in the central nervous system for therapeutic intervention in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. The development of selective ligands for the D3R is paramount for both elucidating its physiological roles and for creating targeted therapeutics with fewer side effects. This guide provides a detailed, data-driven comparison of two prominent D3R agonists: the novel, highly selective compound ML417, and the well-established, D3R-preferring ligand PD128907.
Overview
This compound is a recently developed, potent, and highly selective D3 dopamine receptor agonist.[1][2][3] It was identified through a high-throughput screen using a β-arrestin recruitment assay and subsequently optimized via medicinal chemistry.[2] this compound is notable for its exceptional global selectivity and its lack of activity at other dopamine receptor subtypes.[1][4] It is considered a valuable research tool and a potential therapeutic lead.[1][2]
PD128907 is a well-characterized D3 receptor-preferring agonist that has been used extensively in D3R research.[5][6][7] It exhibits high affinity for the D3R and displays significant, though not absolute, selectivity over the D2 receptor and other dopamine receptor subtypes.[5] Its effects have been studied in a variety of in vitro and in vivo models, making it a key reference compound in the field.[8][9]
Quantitative Performance Data
The following tables summarize the key pharmacological parameters for this compound and PD128907, providing a clear comparison of their binding affinity, functional potency, and selectivity.
Table 1: Receptor Binding Affinity (Ki / Kd)
| Compound | Receptor Subtype | Ki (nM) | Kd (nM) | Species | Radioligand Used | Source |
| This compound | Human D3R | 1240 | - | Human | [3H]-Methylspiperone | [2][4] |
| PD128907 | Human D3R | 1.0 - 2.3 | 0.99 | Human | [3H]Spiperone / [3H]PD128907 | [5][10] |
| Human D2R | 1183 | - | Human | [3H]Spiperone | [5] | |
| Human D4R | 7000 | - | Human | [3H]Spiperone | [5] | |
| Rat D3R | 7.65 | 0.3 | Rat | [125I]HY-3-24 / [3H]PD128907 | [11][12][13] |
Note: The affinity of this compound can vary significantly (from 12.5 to 3700 nM) depending on the binding buffer composition.[14]
Table 2: Functional Activity & Potency (EC50)
| Compound | Assay | EC50 (nM) | Efficacy | Source |
| This compound | D3R Agonism (General) | 38 | Full Agonist | [4] |
| β-Arrestin Recruitment (D3R) | 1.4 | Full Agonist | [4] | |
| cAMP Inhibition (D3R) | 86 | Full Agonist | [4] | |
| PD128907 | Inhibition of Cell Firing (VTA) | 33 | - | [15] |
| Inhibition of Cell Firing (SNc) | 38 | - | [15] | |
| Inhibition of Dopamine Release (Caudate) | 66 | - | [15] |
Table 3: Receptor Selectivity
| Compound | Selectivity Ratio (D2R Ki / D3R Ki) | Selectivity Notes | Source |
| This compound | >10,000-fold (Functional Assay) | Lacks activity at other dopamine receptors.[1][2] Shows submicromolar affinity for only β1-adrenergic, 5-HT2B, and σ-1 receptors.[4] | [4][14] |
| PD128907 | ~1000-fold | 18 to 200-fold selective over other dopamine subtypes. ~10,000-fold selective vs D4R.[5] | [5][6] |
Signaling Pathways & Experimental Workflows
The diagrams below illustrate the primary signaling pathway for the D3 receptor and a typical experimental workflow for determining binding affinity.
Caption: D3 Receptor signaling cascade upon agonist binding.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for the key assays used to characterize this compound and PD128907.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human D3 or D2 receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Conditions: In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Reaction: A fixed concentration of a suitable radioligand (e.g., 0.1-0.5 nM [3H]spiperone or [3H]methylspiperone) is added to each well, along with a range of concentrations of the unlabeled test compound (this compound or PD128907). Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., 10 µM haloperidol).
-
Incubation and Filtration: The plates are incubated for 60-90 minutes at room temperature to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification and Analysis: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter. The data are analyzed using non-linear regression to fit a one-site or two-site competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][5][6]
β-Arrestin Recruitment Functional Assay
This assay measures G-protein coupled receptor (GPCR) activation by detecting the translocation of β-arrestin to the activated receptor.
-
Cell Line: A U2OS cell line stably co-expressing the human D3 receptor fused to a ProLink™ tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) fragment is used.
-
Cell Plating: Cells are plated in 384-well assay plates and incubated overnight.
-
Compound Addition: The test compound (this compound or PD128907) is serially diluted and added to the cells.
-
Incubation: The plates are incubated for 90 minutes at 37°C to stimulate the receptor and induce β-arrestin recruitment.
-
Detection: A detection reagent containing the complementary enzyme fragment (ProLink) is added. If β-arrestin has been recruited to the receptor, the EA and ProLink fragments come into close proximity, forming an active β-galactosidase enzyme. A chemiluminescent substrate is then added, and the resulting signal is measured on a plate reader.
-
Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Data are plotted as a concentration-response curve, and the EC50 value is determined using non-linear regression.[1][2]
Conclusion
Both this compound and PD128907 are potent agonists of the D3 receptor, but they present distinct profiles that make them suitable for different research applications.
-
PD128907 is a foundational tool in D3R pharmacology. Its high affinity and well-documented D3R-preferring selectivity make it a reliable, though not perfectly selective, agonist.[5][6][7] It is particularly useful for studies where its activity at D2 receptors can be controlled for or is less of a concern. Its extensive history provides a wealth of comparative data.
-
This compound represents a significant advancement in D3R ligand development, offering exceptional selectivity over the D2R and other dopamine receptors.[1][2][4] This makes it an ideal probe for dissecting the specific signaling pathways and physiological functions of the D3R without the confounding effects of D2R activation.[2] Its characterization in G-protein and β-arrestin pathways provides a more nuanced understanding of its functional profile.[2][4]
For researchers requiring the highest degree of selectivity to isolate D3R-specific functions, This compound is the superior choice. For studies building on historical data or where high-affinity binding is the primary requirement, PD128907 remains a relevant and valuable tool. The choice between these compounds will ultimately depend on the specific experimental question and the level of selectivity required.
References
- 1. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The D2/D3 agonist PD128907 (R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol) inhibits stimulated pyloric relaxation and spontaneous gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Binding of [3H]PD 128907, a putatively selective ligand for the D3 dopamine receptor, in rat brain: a receptor binding and quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 13. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Unveiling the Neuroprotective Potential of ML417: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of the novel D3 dopamine (B1211576) receptor agonist, ML417, with established alternatives, pramipexole (B1678040) and ropinirole (B1195838). This analysis is based on a meticulous review of published findings, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Performance Comparison: this compound and Alternatives
The neuroprotective efficacy of this compound, a highly selective D3 dopamine receptor agonist, has been demonstrated in preclinical studies. To provide a clear comparison with other D2/D3 receptor agonists, pramipexole and ropinirole, the following tables summarize key quantitative data from published research. These studies utilized in vitro models of Parkinson's disease, where dopaminergic neurons were challenged with the neurotoxin 6-hydroxydopamine (6-OHDA).
| Compound | Cell Type | Neurotoxin | Concentration of Compound | Neuroprotective Effect (% Neuronal Survival/Viability) | Reference |
| This compound | iPSC-derived Dopaminergic Neurons | 6-OHDA (50 µM) | 10 µM | ~50% increase in neurite length and number of neurite branching points | [Moritz et al., 2020] |
| Pramipexole | SH-SY5Y Cells | 6-OHDA (50 µM) | 10 µM | Approximately 75% cell viability | [1] |
| Pramipexole | Rat mesencephalic neurons | 6-OHDA (20 µM) | 1 µM | Significant protection (exact percentage not specified) | [2] |
| Ropinirole | SH-SY5Y Cells | Rotenone (B1679576) (2 µM) | 10 µM | Significant increase in cell viability compared to rotenone alone | [3] |
Table 1: Neuroprotective Efficacy Against 6-OHDA-Induced Toxicity. This table compares the neuroprotective effects of this compound, pramipexole, and ropinirole in neuronal cell models.
Delving into the Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further research. Below are the detailed experimental protocols for the key neuroprotection assays cited.
Neuroprotection Assay for this compound
-
Cell Model: Human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.[4][5]
-
Toxin-Induced Injury: Neurons were treated with 50 µM 6-hydroxydopamine (6-OHDA) to induce neurotoxicity.[4][5]
-
Compound Treatment: this compound was applied to the neuronal cultures at a concentration of 10 µM.
-
Assessment of Neuroprotection: Neuroprotection was quantified by measuring changes in neurite length and the number of neurite branching points using high-content imaging and analysis. An increase in these parameters indicated a protective effect against 6-OHDA-induced neurite degeneration.
Neuroprotection Assay for Pramipexole
-
Cell Model: Human neuroblastoma SH-SY5Y cells, a commonly used model for dopaminergic neurons.[1]
-
Toxin-Induced Injury: Cells were exposed to 50 µM 6-OHDA to induce cell death.[1]
-
Compound Treatment: Pramipexole was added to the cell cultures at a concentration of 10 µM.[1]
-
Assessment of Neuroprotection: Cell viability was assessed using the MTT assay, which measures the metabolic activity of living cells. Increased absorbance in the MTT assay indicated a higher percentage of viable cells and thus a neuroprotective effect.[1]
Neuroprotection Assay for Ropinirole
-
Cell Model: Human neuroblastoma SH-SY5Y cells.[3]
-
Toxin-Induced Injury: In this study, rotenone (2 µM), another neurotoxin that induces Parkinson's-like pathology, was used to induce apoptosis.[3]
-
Compound Treatment: Ropinirole was administered to the cells at a concentration of 10 µM.[3]
-
Assessment of Neuroprotection: The protective effect was determined by measuring cell viability, likely through methods similar to the MTT assay, and by assessing markers of apoptosis.[3]
Visualizing the Mechanisms of Action
To illustrate the underlying biological processes, the following diagrams depict the signaling pathway activated by D3 receptor agonists and a generalized workflow for assessing neuroprotection.
References
- 1. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pramipexole attenuates the dopaminergic cell loss induced by intraventricular 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 4. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Validation of ML417's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML417, a novel and highly selective D3 dopamine (B1211576) receptor (D3R) agonist, with alternative compounds. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying D3R signaling and its physiological roles.
This compound has been identified as a potent agonist for the D3 dopamine receptor, demonstrating exceptional selectivity over other dopamine receptor subtypes and a broader panel of G protein-coupled receptors (GPCRs).[1][2] Its mechanism of action involves the canonical signaling pathways associated with D2-like dopamine receptors, namely the recruitment of β-arrestin, activation of G proteins, and subsequent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This guide offers a comparative analysis of this compound against other commonly used D3R agonists, providing quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.
Comparative Analysis of D3 Receptor Agonists
To provide a clear comparison of this compound with alternative D3R agonists, the following table summarizes their key pharmacological parameters. The data has been compiled from various studies and presented to facilitate a direct comparison of their potency, efficacy, and selectivity.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | D3R Selectivity (over D2R) |
| D3R | D2R | β-arrestin | |
| This compound | ~1.5 | >10,000 | 4.8 |
| Pramipexole | 0.5 - 3.9 | 3.9 - 280 | ~100 |
| Ropinirole | 2.9 - 7.0 | 11 - 58 | 40 |
| 7-OH-DPAT | 0.57 | >114 | ~10 |
Note: The presented values are approximations derived from multiple sources and may vary depending on the specific experimental conditions and cell systems used.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
D3 Dopamine Receptor Signaling Pathway
Activation of the D3 dopamine receptor by an agonist like this compound initiates a cascade of intracellular events. This pathway primarily involves the coupling to Gi/o G proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin. Both G protein activation and β-arrestin recruitment can independently lead to the phosphorylation and activation of the ERK1/2 signaling cascade, which in turn regulates gene expression and other cellular responses.
Caption: D3R signaling cascade initiated by this compound.
Experimental Workflow for Mechanism of Action Validation
The validation of this compound's mechanism of action and its comparison with other agonists typically involves a series of in vitro functional assays. The following diagram illustrates a standard experimental workflow.
Caption: Workflow for validating D3R agonist MOA.
Detailed Experimental Protocols
For reproducibility, detailed protocols for the key assays are provided below.
β-Arrestin Recruitment Assay (PathHunter®)
The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that measures the interaction of β-arrestin with an activated GPCR.[3][4]
-
Cell Culture: CHO-K1 cells stably co-expressing the human D3 receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag are cultured in F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 300 µg/mL hygromycin, and 800 µg/mL geneticin.
-
Assay Preparation: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 µL of cell plating reagent. Plates are incubated overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Test compounds (this compound and alternatives) are serially diluted in assay buffer. 5 µL of the compound dilutions are added to the cell plates.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: 12 µL of PathHunter® detection reagent cocktail is added to each well. The plates are incubated for 60 minutes at room temperature in the dark.
-
Data Acquisition: Chemiluminescence is read using a standard plate reader. Data are normalized to the response of a reference agonist (e.g., dopamine) and EC50 values are calculated using a four-parameter logistic equation.
G Protein Activation Assay ([35S]GTPγS Binding)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.[5][6][7]
-
Membrane Preparation: Membranes from cells stably expressing the human D3 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Assay Setup: In a 96-well plate, the following are added in order: assay buffer, GDP (to a final concentration of 10 µM), cell membranes (10-20 µg of protein per well), and varying concentrations of the test agonist.
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting. Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of D3 receptor activation.[8][9]
-
Cell Culture and Starvation: HEK293 cells transiently or stably expressing the human D3 receptor are grown to 80-90% confluency. The cells are then serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Ligand Stimulation: Cells are treated with various concentrations of the D3R agonist for a specified time (typically 5-10 minutes) at 37°C.
-
Cell Lysis: The medium is removed, and the cells are lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software.
References
- 1. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML417's Predicted Behavioral Effects in Rats, Juxtaposed with Established D3 Dopamine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted behavioral effects of ML417, a novel and highly selective D3 dopamine (B1211576) receptor agonist, in rat models. As direct preclinical behavioral studies on this compound are not yet publicly available, this document extrapolates its potential effects based on its mechanism of action and draws comparisons with the well-documented behavioral profiles of other D3 receptor agonists, namely 7-OH-DPAT, PD 128907, and quinpirole (B1680403). All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols for key behavioral assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound and D3 Receptor Agonism
This compound has been identified as a potent and exceptionally selective agonist for the D3 dopamine receptor.[1][2][3][4] The D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in regulating locomotion, motivation, and cognitive functions. Its involvement in various neuropsychiatric disorders has made it a significant target for drug development. Based on the function of the D3 receptor, this compound is anticipated to modulate behaviors such as locomotor activity, social interaction, and decision-making in rats. This guide will explore these predicted effects in the context of existing knowledge from studies on other D3 agonists.
Predicted and Observed Behavioral Effects: A Comparative Summary
The following tables summarize the anticipated behavioral effects of this compound in rats, alongside the observed effects of 7-OH-DPAT, PD 128907, and quinpirole.
Table 1: Effects on Locomotor Activity
| Compound | Dose Range (mg/kg, s.c.) | Observed/Predicted Effect in Rats | Reference(s) |
| This compound | - | Predicted to have biphasic effects: low doses may decrease activity, while higher doses may increase it. | - |
| 7-OH-DPAT | 0.01 - 1.0 | Biphasic effects: low doses (e.g., 0.01 mg/kg) decrease locomotor activity, while higher doses (e.g., 1.0 mg/kg) increase it.[5] | [5] |
| PD 128907 | 0.01 - 0.1 | Decreases locomotor activity. | [6] |
| Quinpirole | 0.03 - 8.0 | Biphasic effects: low doses (e.g., 0.03 mg/kg) decrease activity, while higher doses (0.5 - 8.0 mg/kg) cause hyperactivity.[7] | [7] |
Table 2: Effects on Social and Stereotyped Behaviors
| Compound | Behavioral Assay | Observed/Predicted Effect in Rats | Reference(s) |
| This compound | Social Interaction | Predicted to modulate social behaviors, potentially decreasing social interaction at certain doses. | - |
| 7-OH-DPAT | Social Interaction | Disrupts huddling behavior, suggesting an impact on social interaction.[2] | [2] |
| PD 128907 | Social Interaction | Disrupts huddling behavior.[2] | [2] |
| Quinpirole | Compulsive Checking | Induces compulsive checking behavior in sensitized rats. | [8][9] |
| 7-OH-DPAT | Yawning & Penile Erection | Induces yawning and penile erections. | [10][11] |
Table 3: Effects on Impulsive Choice
| Compound | Behavioral Assay | Observed/Predicted Effect in Rats | Reference(s) |
| This compound | Delay Discounting Task | Predicted to reduce impulsive choice in high-impulsive individuals. | - |
| FOB02-04 (a selective D3 agonist) | Delay Discounting Task | Significantly reduced impulsive choices in high-impulsive rats.[1][4] | [1][4] |
| PD 128907 | Rat Gambling Task | Decreased impulsive choice (increased choice for larger, delayed reward). | [12] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the D3 dopamine receptor signaling pathway and a typical experimental workflow for assessing locomotor activity.
References
- 1. Involvement of dopamine D3 receptor in impulsive choice decision-making in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 agonists disrupt social behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irp.nida.nih.gov [irp.nida.nih.gov]
- 4. Involvement of dopamine D3 receptor in impulsive choice decision-making in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The locomotor effects of a putative dopamine D3 receptor agonist in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biphasic effect of D-2 agonist quinpirole on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compulsive checking behavior of quinpirole-sensitized rats as an animal model of Obsessive-Compulsive Disorder(OCD): form and control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Association of spontaneous and dopaminergic-induced yawning and penile erections in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Disposal of ML417: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling ML417 must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with general laboratory safety standards and chemical handling best practices.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is critical to be familiar with the safety profile of this compound. Based on available safety data for similar compounds, this compound may be classified as a skin sensitizer. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: this compound Properties and Safety Information
| Property | Value/Information | Source |
| Chemical Formula | C15H20O2 | |
| Molecular Weight | 232.32 g/mol | |
| Physical Form | Solid, powder | |
| Hazard Classification | May cause an allergic skin reaction. | |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risks to personnel and the environment and is based on guidelines for similar chemical compounds and general laboratory waste management principles.[1][2][3][4]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety Goggles: To protect eyes from dust particles.
-
Chemical-Resistant Gloves: Nitrile or similar approved gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
2. Waste Segregation and Collection: Proper segregation of chemical waste is a cornerstone of laboratory safety.[4]
-
Solid Waste:
-
Collect unwanted this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[4]
-
The container must be in good condition, with no leaks or cracks, and compatible with the chemical waste.[3]
-
-
Liquid Waste (Solutions containing this compound):
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4] Incompatible waste mixing can lead to dangerous chemical reactions.[5]
-
Store the liquid waste container in secondary containment to prevent spills.[3][5]
-
3. Labeling of Waste Containers: Properly label all waste containers.[1] The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
An indication of the hazards (e.g., "Skin Sensitizer").
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
4. Storage Pending Disposal:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Ensure the storage area is away from sources of ignition if a flammable solvent was used to dissolve the this compound.
-
Keep waste containers securely closed except when adding waste.[1][3][5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[1]
5. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] EHS professionals are trained in the proper handling and transportation of hazardous materials to licensed disposal facilities.
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The disposal procedure is a standard laboratory practice governed by institutional and regulatory guidelines for chemical waste management.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
Essential Safety and Handling Guide for ML417 (Costunolide)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of ML417 (Costunolide), ensuring laboratory safety and procedural accuracy.
This compound, also known as Costunolide, is a naturally occurring sesquiterpene lactone with a range of biological activities, making it a compound of interest in various research and development fields.[1][2][3] Due to its potential to cause skin and eye irritation, as well as allergic skin reactions and respiratory irritation, adherence to strict safety protocols is imperative.[4][5][6] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.
Personal Protective Equipment (PPE) and Safety Precautions
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE and safety measures when handling this compound.
| Category | Requirement | Specification |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves.[5] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Wear eye protection/face protection.[5] |
| Skin and Body Protection | Lab coat | Wear protective clothing.[5] |
| Respiratory Protection | Use only in a well-ventilated area | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Safe Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5][7] |
| Storage Conditions | Store at -20°C.[7] Keep container tightly closed.[5] |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| If on Skin | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |
| If in Eyes | Causes serious eye irritation.[4][5][6] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] May cause respiratory irritation.[4][5][6] |
| If Swallowed | Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Item | Disposal Procedure |
| Unused this compound | Dispose of contents/container in accordance with local, regional, and national regulations. |
| Contaminated Materials | Dispose of as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow will help ensure both safety and experimental integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Costunolide - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Costunolide | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
